Ethyl-p-anisylurea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
646068-67-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-ethyl-1-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(10(11)13)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,13) |
InChI Key |
YDTHLPPWECZIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl-p-anisylurea from p-Anisidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl-p-anisylurea, a substituted urea derivative of interest in medicinal chemistry and drug development. The synthesis involves the nucleophilic addition of p-anisidine to ethyl isocyanate. This document outlines the reaction principles, detailed experimental protocols, and methods for purification and characterization of the final product.
Introduction
Substituted ureas are a significant class of compounds in organic chemistry and medicinal chemistry due to their diverse biological activities. The urea functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. This compound, also known as N-ethyl-N'-(4-methoxyphenyl)urea, is a derivative that combines the structural features of an ethyl group and a p-methoxyphenyl group, making it a target for investigation in various therapeutic areas.
The synthesis described herein is a straightforward and efficient method for the preparation of this compound, relying on the well-established reactivity of isocyanates with primary amines.
Reaction Principle
The synthesis of this compound from p-anisidine proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the primary amine (p-anisidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage.
The reaction is typically carried out in an anhydrous solvent to prevent the hydrolysis of the isocyanate reactant. The reaction is generally exothermic and proceeds readily at or below room temperature.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| p-Anisidine (4-methoxyaniline) | Reagent Grade, ≥99% | Commercially Available |
| Ethyl Isocyanate | Reagent Grade, ≥98% | Commercially Available |
| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether, anhydrous | Anhydrous, ≥99.7% | Commercially Available |
| Hexane | ACS Grade, ≥98.5% | Commercially Available |
| Ethyl acetate | ACS Grade, ≥99.5% | Commercially Available |
| Magnesium sulfate, anhydrous | Reagent Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
Melting point apparatus
-
NMR spectrometer
3.3. Reaction Procedure
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with p-anisidine (e.g., 1.23 g, 10 mmol).
-
Dissolution: Anhydrous dichloromethane (20 mL) is added to the flask to dissolve the p-anisidine. The flask is then placed under an inert atmosphere (nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Addition of Ethyl Isocyanate: Ethyl isocyanate (e.g., 0.71 g, 0.79 mL, 10 mmol) is dissolved in anhydrous dichloromethane (10 mL) and transferred to the dropping funnel. The ethyl isocyanate solution is then added dropwise to the stirred solution of p-anisidine over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
3.4. Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Flash Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
3.5. Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available.
-
NMR Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Reactant | 4-Methoxyaniline | C7H9NO | 123.15 |
| Reactant | Ethyl isocyanate | C3H5NO | 71.08 |
| Product | N-ethyl-N'-(4-methoxyphenyl)urea | C10H14N2O2 | 194.23 |
Table 2: Physicochemical Properties of this compound (Predicted and Analogous Data)
| Property | Value | Source/Note |
| Melting Point | Not available in searched literature. Expected to be a solid at room temperature. | - |
| Appearance | White to off-white solid | Based on similar urea compounds. |
| Solubility | Soluble in dichloromethane, ethyl acetate, and ethanol. Sparingly soluble in hexane. | Based on general solubility of urea derivatives. |
| 1H NMR (CDCl3, Predicted) | δ (ppm): ~7.2 (d, 2H), ~6.8 (d, 2H), ~6.5 (br s, 1H), ~4.8 (br s, 1H), 3.78 (s, 3H), 3.25 (q, 2H), 1.15 (t, 3H) | Chemical shifts are estimations based on analogous structures. |
| 13C NMR (CDCl3, Predicted) | δ (ppm): ~156.0, ~155.0, ~132.0, ~122.0, ~114.0, 55.5, 35.0, 15.0 | Chemical shifts are estimations based on analogous structures. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and analysis.
Safety Considerations
-
p-Anisidine: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl Isocyanate: Highly flammable liquid and vapor. It is toxic if swallowed or inhaled and causes severe skin and eye irritation. It is also a lachrymator. Work in a fume hood and wear appropriate PPE. Keep away from heat, sparks, and open flames.
-
Dichloromethane: A volatile and suspected carcinogenic solvent. All handling should be performed in a fume hood.
Conclusion
The synthesis of this compound from p-anisidine and ethyl isocyanate is a robust and efficient process based on the fundamental principles of nucleophilic addition. This guide provides a detailed framework for researchers to successfully synthesize, purify, and characterize this compound. Adherence to the outlined procedures and safety precautions is essential for obtaining a high-purity product in a safe laboratory environment. Further optimization of reaction conditions, such as solvent and temperature, may lead to improved yields and reaction times.
Spectroscopic Analysis of Ethyl-p-anisylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl-p-anisylurea, with the chemical formula C10H14N2O2, is a derivative of urea containing an ethyl group and a p-methoxyphenyl (p-anisyl) group. As with many small molecules in medicinal chemistry and materials science, a thorough spectroscopic characterization is essential for confirming its identity, purity, and structural features. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. For comparative purposes, experimental data for the closely related compound, p-methoxyphenylurea, is also included.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~1.15 | Triplet | 3H | -CH₂-CH₃ |
| ~3.20 | Quartet | 2H | -CH₂ -CH₃ |
| 3.75 | Singlet | 3H | -OCH₃ |
| ~6.85 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| ~7.25 | Doublet | 2H | Ar-H (meta to -OCH₃) |
| ~6.0-7.0 | Broad Singlet | 1H | Ar-NH - |
| ~5.5-6.5 | Broad Singlet | 1H | -CH₂-NH - |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH₂-CH₃ |
| ~35 | -CH₂ -CH₃ |
| 55.3 | -OCH₃ |
| ~114 | C -H (ortho to -OCH₃) |
| ~122 | C -H (meta to -OCH₃) |
| ~132 | Ar-C -NH |
| ~155 | Ar-C -O |
| ~158 | C =O |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium-Strong | N-H Stretching |
| 2850-3000 | Medium | C-H Stretching (Aliphatic and Aromatic) |
| ~1640 | Strong | C=O Stretching (Amide I) |
| ~1550 | Medium | N-H Bending (Amide II) |
| 1510, 1450 | Medium | C=C Stretching (Aromatic) |
| ~1240 | Strong | C-O-C Asymmetric Stretching (Aryl Ether) |
| ~1030 | Medium | C-O-C Symmetric Stretching (Aryl Ether) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular Ion) |
| 151 | [M - C₂H₅N]⁺ |
| 136 | [M - C₂H₅NCO]⁺ |
| 123 | [H₂NC₆H₄OCH₃]⁺ |
| 108 | [C₆H₄OCH₃]⁺ |
Experimental Spectroscopic Data of p-Methoxyphenylurea
For reference, the following data is available from the PubChem database for p-Methoxyphenylurea (p-Anisylurea), a structurally similar compound lacking the ethyl group.[1]
Table 5: Experimental Mass Spectrum of p-Methoxyphenylurea[1]
| m/z | Relative Intensity |
| 166 | 100 |
| 123 | 60 |
| 108 | 55 |
Table 6: Experimental IR Spectrum of p-Methoxyphenylurea[1]
| Technique | Source of Spectrum |
| KBr WAFER | MAYBRIDGE CHEMICAL COMPANY LTD., NORTH CORNWALL, ENGLAND |
| ATR-IR | Bio-Rad Laboratories, Inc. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Physical and chemical properties of Ethyl-p-anisylurea
This technical guide provides a detailed overview of the physical and chemical properties of Ethyl-p-anisylurea, also known by its IUPAC name, 1-ethyl-3-(4-methoxyphenyl)urea. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this compound.
Chemical Identity and Physical Properties
This compound is a derivative of urea containing both an ethyl and a p-anisyl (4-methoxyphenyl) group. While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on closely related compounds.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value (this compound - Estimated) | Value (p-Anisylurea) | Value (Ethylurea) |
| IUPAC Name | 1-ethyl-3-(4-methoxyphenyl)urea | (4-methoxyphenyl)urea | Ethylurea |
| Synonyms | N-ethyl-N'-(4-methoxyphenyl)urea | p-Anisylurea, 4-Methoxyphenylurea | N-ethylurea |
| CAS Number | Not available | 1566-42-3[1][2][3] | 625-52-5[4] |
| Molecular Formula | C10H14N2O2 | C8H10N2O2[1] | C3H8N2O[4] |
| Molecular Weight | 194.23 g/mol | 166.18 g/mol [1][3] | 88.11 g/mol [4] |
| Melting Point | Not available | 160-165 °C[2][3] | 87-90 °C[4] |
| Boiling Point | Not available | 327.9 °C (Predicted)[3] | 163.08°C (rough estimate)[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO and dimethylformamide. Sparingly soluble in water. | Slightly soluble in Methanol.[2] | Soluble in water.[4] |
| Appearance | Likely a white to off-white solid. | White to Almost white powder to crystal.[2] | Off-White to Pale Yellow Solid.[4] |
Spectroscopic Data
2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d6) is expected to show the following signals:
-
A triplet signal for the methyl protons (-CH3) of the ethyl group.
-
A quartet signal for the methylene protons (-CH2-) of the ethyl group, coupled to the methyl protons.
-
A singlet for the methoxy group (-OCH3) protons on the aromatic ring.
-
Two sets of doublets in the aromatic region for the ortho and meta protons of the p-substituted benzene ring.
-
Two broad singlets for the two N-H protons of the urea moiety.
2.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be expected to show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the urea group, the carbons of the ethyl group, the methoxy carbon, and the carbons of the aromatic ring.
2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would likely exhibit characteristic absorption bands for:
-
N-H stretching vibrations in the range of 3200-3400 cm-1.
-
C=O (urea) stretching vibration around 1630-1680 cm-1.
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
C-O-C stretching of the methoxy group.
Experimental Protocols
While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a general and reliable method for the synthesis of unsymmetrical ureas can be proposed based on established chemical reactions.
3.1. General Synthesis of Unsymmetrical Ureas
A common and effective method for the synthesis of N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. For this compound, this would involve the reaction of p-methoxyphenyl isocyanate with ethylamine.
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthesis workflow for this compound.
3.1.1. Step 1: Formation of p-Methoxyphenyl Isocyanate
p-Anisidine (4-methoxyaniline) can be reacted with a phosgene equivalent, such as triphosgene, in an inert solvent (e.g., anhydrous toluene or dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to form p-methoxyphenyl isocyanate. This reaction is typically carried out at low temperatures and then allowed to warm to room temperature.
3.1.2. Step 2: Reaction with Ethylamine
The resulting p-methoxyphenyl isocyanate is then reacted in situ or after isolation with ethylamine. The addition of ethylamine to the reaction mixture leads to the formation of the desired 1-ethyl-3-(4-methoxyphenyl)urea.
3.1.3. Purification
The crude product can be purified by standard laboratory techniques, such as extraction, followed by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Potential Biological Activity and Signaling Pathways
While there is no specific information on the biological activity or signaling pathways of this compound, the broader class of N,N'-diarylureas has been extensively studied, particularly in the context of cancer therapy.[5][6] Many compounds with this structural motif act as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.
Logical Relationship: Potential Mechanism of Action
Given the structural similarities to known kinase inhibitors, a hypothetical mechanism of action for this compound could involve the inhibition of a protein kinase, leading to downstream effects on cell signaling.
Caption: Hypothetical mechanism of action for this compound.
It is important to note that this is a generalized pathway, and the specific kinases and downstream effectors would need to be determined through experimental studies. The N,N'-diarylurea moiety is a key pharmacophore known to interact with the ATP-binding site of kinases.[6]
Conclusion
This compound is a molecule of interest due to its structural relation to biologically active compounds. This guide has summarized the available and predicted information regarding its physical and chemical properties and has proposed a viable synthetic route. Further experimental investigation is necessary to fully characterize this compound and to explore its potential biological activities and therapeutic applications. The provided information serves as a foundational resource for researchers embarking on studies involving this compound.
References
- 1. p-Methoxyphenylurea | C8H10N2O2 | CID 74066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHOXYPHENYLUREA | 1566-42-3 [chemicalbook.com]
- 3. p-anisyl-urea or (4-methoxyphenyl) urea ,sweetening agent-synthesis ,uses,chemical&physical properties - study everything [studyeverythingsjr.blogspot.com]
- 4. Ethylurea | 625-52-5 [chemicalbook.com]
- 5. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research and development of N,N′-diarylureas as anti-tumor agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Ascending Trajectory of p-Anisylurea Derivatives in Therapeutic Research: A Technical Overview
For Immediate Release
In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, p-anisylurea derivatives have emerged as a promising class of compounds, demonstrating a spectrum of biological activities that warrant in-depth investigation. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed examination of the current understanding of p-anisylurea derivatives, with a focus on their anticancer and antimicrobial properties.
Anticancer Potential: Targeting Key Cellular Pathways
Recent studies have highlighted the significant anticancer effects of various p-anisylurea derivatives. These compounds have been shown to inhibit the proliferation of a range of cancer cell lines, with their mechanism of action often linked to the modulation of critical signaling pathways involved in cell growth, survival, and apoptosis.
One notable derivative, N-4-methoxybenzoyl-N'-phenylurea, has demonstrated potent anticancer activity against HeLa human cervical cancer cells, with a reported half-maximal inhibitory concentration (IC50) of 6.50 mM. This activity is significantly stronger than that of the standard anticancer agent hydroxyurea, which exhibited an IC50 of 170.57 mM in the same study.[1] Another related compound, N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea, has also shown significant growth inhibition in various cancer cell lines.
The anticancer effects of urea-based compounds are often attributed to their ability to act as kinase inhibitors.[2] Many heterocyclic urea derivatives have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs), Raf kinases, and other protein tyrosine kinases that are crucial for tumor development.[2] Furthermore, some phenylurea derivatives have been found to induce apoptosis, a form of programmed cell death, in cancer cells.
The PI3K/Akt/mTOR Signaling Axis: A Prime Target
A central signaling network frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway plays a pivotal role in regulating cell proliferation, survival, and metabolism.[3][4] The inhibition of this pathway is a key strategy in modern cancer therapy. While direct evidence for p-anisylurea derivatives is still emerging, the broader class of urea-based compounds has been implicated in the modulation of this pathway. The diagram below illustrates the key components of the PI3K/Akt/mTOR signaling cascade.
Induction of Apoptosis: A Key Mechanism of Action
Apoptosis is a critical process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death. Phenylurea derivatives have been shown to induce apoptosis, suggesting that this is a key mechanism contributing to their anticancer activity.
Antimicrobial Activity: A New Frontier
Beyond their anticancer properties, urea derivatives are also being explored for their potential as antimicrobial agents. Studies have shown that certain N,N-disubstituted urea derivatives exhibit activity against a range of bacterial and fungal pathogens.[5] For instance, some derivatives have demonstrated moderate to excellent growth inhibition against Acinetobacter baumannii, a bacterium known for its multi-drug resistance.[5] While specific data for p-anisylurea derivatives is still emerging, the broader class of urea compounds shows promise in this therapeutic area.
Quantitative Data Summary
To facilitate comparative analysis, the following tables summarize the available quantitative data on the biological activities of p-anisylurea and related derivatives.
Table 1: Anticancer Activity of p-Anisylurea and Related Derivatives (IC50 values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-4-methoxybenzoyl-N'-phenylurea | HeLa | 6500 | [1] |
| Further p-anisylurea derivatives to be added as data becomes available. |
Table 2: Antimicrobial Activity of Urea Derivatives (MIC values)
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| N,N-disubstituted ureas | Acinetobacter baumannii | Moderate to excellent inhibition | [5] |
| p-Anisylurea derivatives to be added as data becomes available. |
Experimental Protocols
To aid in the replication and further investigation of the biological activities of p-anisylurea derivatives, this section provides detailed methodologies for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the p-anisylurea derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Workflow:
Detailed Steps:
-
Compound Dilution: Prepare a series of twofold dilutions of the p-anisylurea derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth. Alternatively, a spectrophotometer can be used to measure absorbance.
Conclusion and Future Directions
The preliminary data on p-anisylurea derivatives reveal a promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer activity, coupled with their potential as antimicrobial agents, underscores the need for continued research in this area. Future studies should focus on synthesizing a broader range of p-anisylurea analogs to establish comprehensive structure-activity relationships (SAR). Elucidating the precise molecular targets and mechanisms of action, particularly their effects on key signaling pathways like PI3K/Akt/mTOR, will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The experimental protocols and foundational knowledge presented in this guide provide a solid framework for researchers to build upon in their exploration of this exciting class of compounds.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bio-techne.com [bio-techne.com]
In-depth Analysis of Ethyl-p-anisylurea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis and structural analysis of Ethyl-p-anisylurea, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published crystal structure analysis for this specific compound in the searched scientific literature, this document will focus on the general and established methodologies for the synthesis and characterization of closely related aryl urea compounds. The presented protocols and data are based on analogous molecules and provide a foundational understanding for researchers working with this compound.
Synthesis of this compound
The synthesis of N,N'-disubstituted ureas like this compound can be achieved through several established synthetic routes. A common and efficient method involves the reaction of an isocyanate with a primary amine.
Experimental Protocol: Synthesis via Isocyanate Reaction
A prevalent method for the synthesis of this compound involves the reaction of p-anisyl isocyanate with ethylamine.
-
Materials: p-Anisidine (4-methoxyaniline), triphosgene or phosgene, ethylamine, anhydrous solvent (e.g., dichloromethane, toluene), and a non-nucleophilic base (e.g., triethylamine).
-
Procedure for in situ Isocyanate Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of p-anisidine and a non-nucleophilic base in an anhydrous solvent is prepared. To this solution, a solution of triphosgene in the same solvent is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is then stirred at room temperature to facilitate the formation of p-anisyl isocyanate[1].
-
Reaction with Ethylamine: Subsequently, a solution of ethylamine is added to the in situ generated p-anisyl isocyanate solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.
An alternative, more traditional approach involves the direct reaction of 4-methoxyaniline with urea, often in the presence of a catalyst and heat.
Spectroscopic and Structural Characterization
Once synthesized and purified, the structural confirmation of this compound would be carried out using a combination of spectroscopic techniques and, most definitively, by single-crystal X-ray diffraction.
2.1. Spectroscopic Analysis
Standard spectroscopic methods are employed to confirm the molecular structure of the synthesized compound.
| Technique | Expected Observations for this compound |
| FT-IR | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea group (around 1630-1680 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations would be expected. |
| ¹H NMR | Resonances corresponding to the aromatic protons of the p-anisyl group, the methoxy group protons (a singlet around 3.8 ppm), the ethyl group protons (a quartet and a triplet), and the N-H protons (broad singlets) would be observed. The chemical shifts and coupling patterns would confirm the connectivity. |
| ¹³C NMR | Signals for the carbonyl carbon of the urea group (around 155-160 ppm), the aromatic carbons, the methoxy carbon, and the two carbons of the ethyl group would be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of this compound would be observed, confirming its molecular weight and elemental composition. |
2.2. Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer of a diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
While a specific Crystallographic Information File (CIF) for this compound was not found in the searched databases, the following table presents typical crystallographic parameters that would be determined from such an analysis, based on closely related structures.
| Crystallographic Parameter | Expected Data for this compound (based on analogs) |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z | 4 or 8 |
| R-factor | < 0.05 |
Workflow and Logical Relationships
The process from synthesis to complete structural elucidation follows a logical workflow.
Caption: Workflow for the synthesis and crystal structure analysis of this compound.
References
An In-Depth Technical Guide to the Thermogravimetric Analysis of Ethyl-p-anisylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Ethyl-p-anisylurea, a crucial technique for characterizing the thermal stability and decomposition profile of this compound. Understanding the thermal properties of active pharmaceutical ingredients (APIs) like this compound is paramount for ensuring drug product stability, safety, and efficacy.[1]
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This method is widely employed in the pharmaceutical industry to determine the thermal stability, moisture and solvent content, and decomposition kinetics of materials.[1][4] For this compound, TGA provides critical data for formulation development, storage condition optimization, and regulatory compliance.[1] The principle of TGA involves heating a sample in a controlled environment and continuously measuring its mass.[2]
Predicted Thermal Decomposition of this compound
Theoretical studies on the thermal decomposition of urea derivatives suggest that these compounds primarily decompose through four-center pericyclic reactions.[5][6] This decomposition pathway results in the formation of substituted isocyanates and amines.[5][6] In the case of this compound, the predicted thermal decomposition would yield p-anisyl isocyanate and ethylamine.
The following diagram illustrates the predicted unimolecular decomposition pathway for this compound.
Caption: Predicted decomposition pathway of this compound.
Experimental Protocol for Thermogravimetric Analysis
A standard TGA experiment for a pharmaceutical compound like this compound involves three main steps: sample preparation, temperature control, and mass recording.[2]
3.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates is required.
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, inert sample pan (e.g., aluminum or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
3.3. TGA Method Parameters
| Parameter | Value | Rationale |
| Sample Size | 5-10 mg | Provides a clear thermal profile without overwhelming the detector. |
| Heating Rate | 10 °C/min | A common rate for routine analysis, balancing resolution and analysis time. |
| Temperature Range | Ambient to 600 °C | To ensure complete decomposition and capture all thermal events. |
| Atmosphere | Nitrogen (Inert) | To prevent oxidative degradation and study the inherent thermal stability. |
| Flow Rate | 20-50 mL/min | To maintain an inert environment and purge volatile decomposition products. |
3.4. Experimental Procedure
-
Place the sample pan in the TGA instrument.
-
Tare the balance to zero.
-
Purge the furnace with nitrogen for at least 15 minutes to ensure an inert atmosphere.
-
Initiate the heating program according to the specified parameters.
-
Record the mass loss as a function of temperature.
Predicted Thermogravimetric Data
The following table summarizes the expected quantitative data from the TGA of this compound, based on the general behavior of similar organic compounds.
| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Corresponding Moiety |
| Initial Weight Loss (Moisture) | < 150 | < 1% | Adsorbed Water |
| Primary Decomposition | 200 - 350 | ~50-60% | Loss of Ethylamine |
| Secondary Decomposition | 350 - 500 | ~30-40% | Decomposition of p-anisyl isocyanate |
| Residue | > 500 | < 5% | Charred Residue |
Visualization of the TGA Experimental Workflow
The following diagram illustrates the general workflow for a TGA experiment.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. veeprho.com [veeprho.com]
- 3. improvedpharma.com [improvedpharma.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Theoretical Study of the Thermal Decomposition of Urea Derivatives. | Semantic Scholar [semanticscholar.org]
A Methodological Guide to the Preliminary Cytotoxicity Screening of Novel Chemical Entities: A Case Study Framework for Ethyl-p-anisylurea
Disclaimer: Following a comprehensive review of publicly available scientific literature, no specific data regarding the cytotoxicity of Ethyl-p-anisylurea was found. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and frameworks that researchers, scientists, and drug development professionals can apply to conduct a preliminary cytotoxicity screening for a novel compound such as this compound.
Introduction
The evaluation of cytotoxicity is a critical first step in the drug discovery and development process.[1] It provides essential information about the potential of a compound to cause cell death, which is a crucial determinant of its therapeutic window and potential toxicity.[2][3] In vitro cytotoxicity assays are employed early in the screening cascade to identify and characterize the toxic potential of new chemical entities, helping to prioritize candidates for further development and reduce reliance on animal testing.[1] This guide outlines a standard approach for the preliminary cytotoxicity screening of a hypothetical compound, this compound.
Data Presentation: A Framework for Reporting Cytotoxicity
When conducting cytotoxicity studies, it is imperative to present the quantitative data in a clear and structured format to allow for easy comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%.[3]
Below is a template table for summarizing the cytotoxic activity of a test compound against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| This compound | MCF-7 | Breast Adenocarcinoma | 48 | Data Not Available |
| This compound | A549 | Lung Carcinoma | 48 | Data Not Available |
| This compound | HeLa | Cervical Carcinoma | 48 | Data Not Available |
| This compound | HepG2 | Hepatocellular Carcinoma | 48 | Data Not Available |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 48 | Example Value |
| Doxorubicin (Control) | A549 | Lung Carcinoma | 48 | Example Value |
| Doxorubicin (Control) | HeLa | Cervical Carcinoma | 48 | Example Value |
| Doxorubicin (Control) | HepG2 | Hepatocellular Carcinoma | 48 | Example Value |
| SD: Standard Deviation from at least three independent experiments. |
Experimental Protocols: Standard Methodologies
A variety of in vitro assays are available to measure cytotoxicity, each relying on different cellular markers or functions.[2][4] Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, and LDH (lactate dehydrogenase) assays.[2][4] The following is a detailed, generalized protocol for the widely used MTT assay.
3.1. MTT Assay for Cell Viability
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Also, include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the test compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates a standard workflow for in vitro cytotoxicity screening.
Caption: Workflow for a typical in vitro cytotoxicity assay.
4.2. Hypothetical Signaling Pathway: Intrinsic Apoptosis
Should this compound be found to induce cytotoxicity, further studies would be required to elucidate the mechanism of action. A common mechanism of cell death induced by anti-cancer agents is apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, which could be investigated as a potential mechanism for the compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Routes for Substituted Phenylureas
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylureas are a versatile class of organic compounds with significant applications in agrochemicals, pharmaceuticals, and materials science. Their utility as herbicides, anticancer agents, and kinase inhibitors has driven the development of diverse and efficient synthetic methodologies. This technical guide provides a comprehensive overview of the core synthetic routes for preparing substituted phenylureas, complete with detailed experimental protocols, quantitative data, and visual representations of key workflows.
Core Synthetic Methodologies
The synthesis of substituted phenylureas can be broadly categorized into two main approaches: those that utilize isocyanates as key intermediates and those that follow isocyanate-free pathways. The choice of method often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.
Isocyanate-Based Syntheses
The reaction of an aniline with an isocyanate is one of the most common and versatile methods for preparing N,N'-disubstituted ureas. This approach allows for the synthesis of both symmetrical and unsymmetrical phenylureas with a wide range of substituents.
A general reaction scheme involves the nucleophilic addition of the amine group of a substituted aniline to the electrophilic carbonyl carbon of an isocyanate.
General Reaction:
Where Ar is a substituted phenyl group and R can be an alkyl, aryl, or other functional group.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-3-phenylurea
A solution of 4-methoxyaniline (1.0 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, phenyl isocyanate (1.0 equivalent) is added dropwise at room temperature. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired 1-(4-methoxyphenyl)-3-phenylurea.[1][2]
Table 1: Synthesis of Substituted Phenylureas via Isocyanate Route
| Aniline Derivative | Isocyanate Derivative | Product | Yield (%) | Melting Point (°C) |
| Aniline | Phenyl isocyanate | 1,3-Diphenylurea | >95 | 238-240 |
| 4-Chloroaniline | Phenyl isocyanate | 1-(4-Chlorophenyl)-3-phenylurea | 92 | 227-229 |
| 3,4-Dichloroaniline | Phenyl isocyanate | 1-(3,4-Dichlorophenyl)-3-phenylurea | 95 | 235-237 |
| 4-Methoxyaniline | Phenyl isocyanate | 1-(4-Methoxyphenyl)-3-phenylurea | 96 | 225-227 |
Synthesis from Anilines and Urea
A classical and cost-effective method for the synthesis of monosubstituted phenylureas involves the reaction of an aniline with urea, typically in the presence of an acid catalyst. This method is particularly useful for large-scale production.
General Reaction:
Experimental Protocol: Synthesis of Phenylurea from Aniline and Urea
In a reaction vessel, urea, hydrochloric acid, and aniline are combined. The mixture is heated to reflux at 100-104°C with stirring for approximately one hour.[3] After the reaction is complete, water is added to the mixture, which is then cooled to induce crystallization. The resulting solid is collected by filtration, washed with water, and dried to yield phenylurea.[3]
Table 2: Synthesis of Phenylurea from Aniline and Urea
| Aniline | Reagent | Product | Yield (%) | Melting Point (°C) |
| Aniline | Urea, HCl | Phenylurea | 52-55 | 147 |
Isocyanate-Free Synthetic Routes
Growing concerns over the toxicity of isocyanates have spurred the development of safer, isocyanate-free synthetic strategies. These methods often involve the use of isocyanate surrogates or alternative reaction pathways.
A benign approach to unsymmetrical arylureas utilizes 3-substituted dioxazolones as precursors to in situ generated isocyanates. This method avoids the handling of toxic isocyanates and often proceeds under mild conditions.
Experimental Protocol: Synthesis of Unsymmetrical Phenylureas using Dioxazolones
A mixture of the 3-substituted dioxazolone (1.0 equivalent), a substituted amine (1.0 equivalent), and sodium acetate (1.0 equivalent) as a base is heated in methanol at 60°C for 2 hours.[4] The reaction proceeds via the in situ formation of an isocyanate intermediate, which then reacts with the amine to form the unsymmetrical phenylurea. In many cases, the product can be isolated by simple filtration, avoiding the need for chromatographic purification.[4]
Table 3: Synthesis of Unsymmetrical Phenylureas from Dioxazolones
| 3-Substituted Dioxazolone | Amine | Product | Yield (%) |
| 3-Phenyldioxazolone | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-3-phenylurea | 96 |
| 3-(4-Chlorophenyl)dioxazolone | Aniline | 1-(4-Chlorophenyl)-3-phenylurea | 85 |
| 3-Phenyldioxazolone | 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-phenylurea | 91 |
For the synthesis of polyureas, an environmentally friendly, catalyst- and solvent-free melt polycondensation of urea with various diamines has been developed.[5][6] This method is particularly relevant for polymer synthesis.
Visualization of Key Processes
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for enzyme inhibitor screening.
The discovery of novel enzyme inhibitors often follows a systematic screening process. A library of compounds, in this case, substituted phenylureas, is subjected to high-throughput screening (HTS) to identify initial "hits".[7][8] These hits are then further evaluated in secondary assays to determine their potency (e.g., IC50 values), selectivity against other enzymes, and mechanism of action. Promising compounds from these studies are then selected as "lead compounds" for further development and optimization.
Caption: Kinase inhibitor signaling pathway.
Many substituted phenylureas function as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways.[9][10] In a typical pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface triggers a cascade of phosphorylation events that activate downstream signaling proteins. This ultimately leads to cellular responses such as proliferation and survival. Phenylurea-based kinase inhibitors can block this pathway by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets and inhibiting the cellular response. This mechanism of action is the basis for their use as anticancer agents.[11]
References
- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis and characterization of isocyanate-free polyureas - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Methodological & Application
Synthesis of Ethyl-p-anisylurea: A Detailed Protocol for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers and professionals in the field of drug development now have access to a comprehensive, step-by-step protocol for the synthesis of Ethyl-p-anisylurea. This document provides detailed application notes, experimental procedures, and critical data presented in a clear and accessible format, tailored for a scientific audience.
This compound, a substituted urea derivative, is of interest in medicinal chemistry and materials science. This protocol outlines a reliable synthetic route via the reaction of 4-methoxyphenyl isocyanate with ethylamine. The following application note provides the necessary information for the successful synthesis and characterization of this compound.
Materials and Methods
The synthesis of this compound is achieved through the nucleophilic addition of ethylamine to 4-methoxyphenyl isocyanate. This reaction is typically carried out in an anhydrous solvent to prevent the unwanted hydrolysis of the isocyanate.
Reactants and Product Data
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 4-Methoxyphenyl isocyanate | 1-isocyanato-4-methoxybenzene | C₈H₇NO₂ | 149.15[1] | N/A | 106-110 °C at 16 mmHg[1] | 5416-93-3[1] |
| Ethylamine | Ethanamine | C₂H₇N | 45.08[2] | -81[3] | 16.6[3] | 75-04-7 |
| This compound | 1-ethyl-3-(4-methoxyphenyl)urea | C₁₀H₁₄N₂O₂ | 194.23 | 164-165 | N/A | 1566-42-3 |
Experimental Protocol
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-methoxyphenyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
2. Addition of Ethylamine:
-
Slowly add a solution of ethylamine (1.0 eq) in anhydrous THF to the stirred isocyanate solution. The addition should be dropwise to control the exothermic reaction.
3. Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Work-up and Purification:
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified. A common method for the purification of urea derivatives is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound as a solid.
5. Characterization:
-
The identity and purity of the final product can be confirmed using standard analytical techniques, including:
-
Melting Point Analysis: Comparison with the literature value.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the chemical structure.
-
Reaction and Workflow Diagrams
The synthesis of this compound follows a straightforward nucleophilic addition mechanism.
Caption: Reaction pathway for the synthesis of this compound.
The experimental workflow can be visualized as a series of sequential steps.
Caption: Experimental workflow for this compound synthesis.
This detailed protocol is intended to facilitate the efficient and reproducible synthesis of this compound for research and development purposes. For further information, please refer to the cited literature.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl-p-anisylurea
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the identification of potential impurities of Ethyl-p-anisylurea. The method is suitable for routine quality control in research, development, and manufacturing environments. The described protocol offers excellent precision, accuracy, and sensitivity for the quantitative analysis of this compound.
Introduction
This compound is a substituted urea derivative of interest in pharmaceutical and chemical research. Ensuring the purity of such compounds is critical for their intended application. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture. This document provides a detailed protocol for the purity analysis of this compound using a C18 stationary phase and a UV detector. The method is designed to be simple, rapid, and reliable for the assessment of product quality.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The purity of the this compound sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example Purity Analysis Data
| Peak Name | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity 1 | 3.45 | 15.2 | 0.10 |
| This compound | 6.82 | 15180.5 | 99.85 |
| Impurity 2 | 8.91 | 7.6 | 0.05 |
| Total | 15203.3 | 100.00 |
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis.
Table 2: System Suitability Criteria
| Parameter | Requirement |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the purity analysis of this compound. The method is specific, and the chromatographic conditions are optimized to ensure good resolution between the main peak and potential impurities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of this compound.
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of Ethyl-p-anisylurea
This document provides a detailed protocol for the identification and semi-quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established principles for the analysis of urea derivatives and thermally labile compounds.
Introduction
This compound is a urea derivative of interest in various fields, including drug development and organic synthesis. Accurate and reliable analytical methods are crucial for its identification and quantification in different sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of phenylurea compounds by GC-MS can be challenging due to their potential thermal instability in the heated injector port, which may lead to decomposition.[1][2]
This protocol addresses these challenges by providing a detailed methodology that includes sample preparation with derivatization to enhance thermal stability and optimized GC-MS parameters to minimize degradation.
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation, GC-MS Analysis, and Data Analysis.
Sample Preparation
Effective sample preparation is critical for accurate analysis. The following procedure involves liquid-liquid extraction followed by a derivatization step to improve the volatility and thermal stability of this compound.
Materials:
-
Sample containing this compound (e.g., in a reaction mixture or biological matrix)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) as a derivatizing agent
-
Pyridine (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Heating block
Procedure:
-
Extraction:
-
To 1 mL of the aqueous sample, add 2 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Repeat the extraction process on the aqueous layer with an additional 2 mL of ethyl acetate to maximize recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the solvent from the dried organic extract under a gentle stream of nitrogen gas at 40°C until dryness.[3]
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 60 minutes in a heating block. This step creates a more volatile and thermally stable trimethylsilyl (TMS) derivative of this compound.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of the derivatized this compound. It is important to control the injector temperature to prevent thermal degradation of the analyte.[1][2]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Splitless mode |
| Injector Temperature | 250°C (A lower temperature may be tested to minimize thermal degradation)[1][2] |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 100°C, hold for 2 minutes - Ramp: 10°C/min to 280°C - Final Hold: Hold at 280°C for 5 minutes |
| Transfer Line Temp. | 280°C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 50 - 550 amu |
| Solvent Delay | 5 minutes |
Data Analysis
-
Identification: The identification of the TMS-derivatized this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (if available) or by interpreting the fragmentation pattern.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of this compound subjected to the same sample preparation and derivatization procedure. The peak area of a characteristic ion is plotted against the concentration.
Representative Quantitative Data
The following table summarizes representative performance data for a hypothetical validated GC-MS method for the TMS-derivatized this compound.
| Parameter | Value |
| Retention Time (min) | ~ 15.2 |
| Characteristic Ions (m/z) | To be determined from the mass spectrum |
| Calibration Range (µg/mL) | 0.1 - 20.0 |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to data analysis.
Caption: Experimental workflow for this compound analysis.
Expected Mass Spectrum and Fragmentation
-
Molecular Ion (M+•): A peak corresponding to the mass of the derivatized molecule.
-
Loss of Ethyl Group: Fragmentation involving the loss of a CH₂CH₃ radical.
-
Fragments of the Anisole Moiety: Characteristic ions related to the methoxybenzene structure.
-
Fragments of the Urea Moiety: Ions resulting from the cleavage of the urea backbone.
-
Trimethylsilyl Ions: A prominent peak at m/z 73, characteristic of TMS derivatives.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound by GC-MS. The inclusion of a derivatization step is crucial for enhancing the thermal stability of the analyte, leading to more reliable and reproducible results. The provided instrument parameters and workflow serve as a robust starting point for method development and validation in a research or drug development setting.
References
- 1. New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. organomation.com [organomation.com]
- 4. CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum - Google Patents [patents.google.com]
- 5. CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google Patents [patents.google.com]
Application Note & Protocol: In Vitro Anticancer Assay for Ethyl-p-anisylurea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl-p-anisylurea is a synthetic compound with a chemical structure that suggests potential biological activity. Its structural similarity to other urea derivatives that have demonstrated anticancer properties warrants investigation into its efficacy as a potential therapeutic agent. This document provides a comprehensive protocol for evaluating the in vitro anticancer effects of this compound on various cancer cell lines. The described assays will determine the compound's cytotoxicity, its effect on cell proliferation, and its potential to induce apoptosis and cell cycle arrest.
Data Presentation
The quantitative results from the described assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | ||
| A549 | Lung Cancer | ||
| HeLa | Cervical Cancer | ||
| HepG2 | Liver Cancer | ||
| PC-3 | Prostate Cancer |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (72h treatment)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | |||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (48h treatment)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control (Vehicle) | |||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Experimental Protocols
Herein are detailed methodologies for the key experiments to assess the in vitro anticancer activity of this compound.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3][4]
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[6][7][8][9][10]
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[9][10]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.[10]
-
Analyze the samples using a flow cytometer.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.[11][13]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[11]
-
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: Experimental workflow for assessing the in vitro anticancer activity of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- 3. MTT Cell Viability Assay [bio-protocol.org]
- 4. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
Application Notes and Protocols for the Quantification of Ethyl-p-anisylurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and implementing analytical methods for the quantification of Ethyl-p-anisylurea. The protocols detailed below are based on established methodologies for structurally similar compounds and serve as a robust starting point for method development and validation.
Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Introduction:
This compound, also known as N-ethyl-N'-(4-methoxyphenyl)urea, is a substituted urea compound. Accurate and precise quantification of this analyte is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method is designed to be specific, accurate, and reproducible.
Principle:
The method separates this compound from potential impurities and matrix components on a C18 reversed-phase column. The separation is achieved using an isocratic mobile phase of acetonitrile and water. Detection and quantification are performed by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption, which is anticipated to be around 240-250 nm based on the chromophore present in the molecule.
Experimental:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (optional, for pH adjustment)
-
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
Method Validation Parameters (Hypothetical Data):
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values should be experimentally determined during method validation.
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Application Note 2: Sensitive Quantification of this compound in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction:
For the quantification of this compound in complex biological matrices such as plasma or urine, a highly sensitive and selective method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV. This application note outlines a method for the determination of this compound in biological samples using LC-MS/MS with electrospray ionization (ESI).
Principle:
The sample is first subjected to a sample preparation procedure, such as protein precipitation or solid-phase extraction, to remove interferences. The extracted sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 column. The analyte is ionized using ESI in positive ion mode and detected by multiple reaction monitoring (MRM). The transition of the protonated molecule [M+H]⁺ to a specific product ion is monitored for quantification.
Experimental:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.
-
Chemicals and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
LC-MS/MS Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Hypothetical) | To be determined by infusion of the standard. |
| - this compound | e.g., m/z 195.1 -> 122.1 |
| - Internal Standard | To be determined based on the selected IS. |
Method Validation Parameters (Hypothetical Data):
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | To be assessed and minimized. |
Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
1. Preparation of Standard Solutions:
1.1. Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
2. Sample Preparation (for drug substance):
2.1. Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration of 1 mg/mL of this compound.
2.2. Dissolve the sample in methanol in a volumetric flask.
2.3. Dilute the solution with the mobile phase to a final concentration within the linear range of the method (e.g., 10 µg/mL).
2.4. Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Analysis:
3.1. Set up the HPLC system according to the chromatographic conditions specified in Application Note 1.
3.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
3.3. Inject the standard solutions, followed by the sample solutions.
4. Data Analysis:
4.1. Create a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
4.2. Perform a linear regression analysis on the calibration curve.
4.3. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma
1. Preparation of Standard and QC Solutions:
1.1. Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard (IS) in methanol.
1.2. Working Standard and QC Solutions: Prepare serial dilutions of the this compound stock solution in methanol. Spike these into blank plasma to create calibration standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).
1.3. Internal Standard Working Solution: Prepare a working solution of the IS in methanol (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
2.1. To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution and vortex briefly.
2.2. Add 300 µL of cold acetonitrile to precipitate the proteins.
2.3. Vortex for 1 minute.
2.4. Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
2.5. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
2.6. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
3.1. Set up the LC-MS/MS system according to the conditions in Application Note 2.
3.2. Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound.
3.3. Equilibrate the column with the initial mobile phase.
3.4. Inject the prepared samples.
4. Data Analysis:
4.1. Create a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
4.2. Use a weighted (e.g., 1/x²) linear regression for the calibration curve.
4.3. Calculate the concentration of this compound in the samples and QCs using the regression equation.
Data Presentation
Table 1: Comparison of Hypothesized Analytical Method Performance
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | UV Absorbance | Mass-to-charge ratio (m/z) |
| Typical Matrix | Drug Substance, Formulations | Biological Fluids (Plasma, Urine) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 ng/mL |
| LOD | ~30 ng/mL | ~0.03 ng/mL |
| LOQ | ~100 ng/mL | ~0.1 ng/mL |
| Selectivity | Moderate | High |
| Throughput | Moderate | High |
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: Postulated Metabolic Pathway.
Application Notes and Protocols for the Use of Aryl Urea Compounds in Kinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology.[1][2][3][4] The urea scaffold is a prominent feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[5] Compounds incorporating a urea moiety have been successfully developed as potent inhibitors of various kinases.[5][6] This document provides a detailed overview of the application of a representative aryl urea compound in kinase inhibition assays, including experimental protocols and data presentation. While specific data for Ethyl-p-anisylurea is not extensively available in the public domain, the following application notes and protocols are representative for aryl urea compounds based on established methodologies for similar molecules.
Representative Aryl Urea Compound Profile
For the purpose of this application note, we will consider a hypothetical aryl urea compound, hereafter referred to as "Compound X," which acts as a competitive inhibitor of specific tyrosine kinases.
Mechanism of Action
Many small-molecule kinase inhibitors, including those with a urea functional group, act by competing with ATP for binding to the kinase's active site.[4] These inhibitors are often classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[7] The urea moiety is adept at forming hydrogen bonds with the amino acids in the hinge region of the kinase, a critical interaction for potent inhibition.[5]
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of tyrosine kinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Structure-Activity Relationship of Ethyl-p-anisylurea Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl-p-anisylurea and its analogs represent a class of small molecules with significant potential in drug discovery, exhibiting a range of biological activities including anticancer and anticonvulsant effects. The core structure, characterized by a urea linkage connecting an ethyl group and a p-anisyl (4-methoxyphenyl) group, offers a versatile scaffold for chemical modification. Understanding the structure-activity relationship (SAR) of these analogs is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for the synthesis and biological evaluation of this compound analogs, focusing on establishing a clear SAR. It outlines methods for chemical synthesis, in vitro cytotoxicity screening against cancer cell lines, and in vivo anticonvulsant testing. Furthermore, it details the presentation of quantitative data and the visualization of experimental workflows and relevant signaling pathways.
I. Synthesis of this compound Analogs
A common and effective method for the synthesis of this compound and its analogs is the reaction of a substituted p-anisyl isocyanate with ethylamine, or alternatively, the reaction of p-anisidine derivatives with ethyl isocyanate. The following protocol describes a general procedure for the synthesis of a library of analogs with varying substituents on the phenyl ring.
Protocol 1: General Synthesis of N-(4-methoxyphenyl)-N'-ethylurea Analogs
-
Preparation of Substituted p-Anisyl Isocyanates (if not commercially available):
-
To a solution of the corresponding substituted p-anisidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add triphosgene (0.4 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.
-
-
Urea Formation:
-
Dissolve the substituted p-anisyl isocyanate (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
To this solution, add ethylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, the solvent is evaporated, and the resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired this compound analog.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
Experimental Workflow for Synthesis
Application Notes and Protocols for High-Throughput Screening of Aryl Urea Derivatives
Note: Extensive searches for specific high-throughput screening data and detailed protocols for "Ethyl-p-anisylurea derivatives" did not yield sufficient information in the public domain. Therefore, these application notes and protocols are based on the broader class of Aryl Urea Derivatives , which share structural similarities and biological activities. The provided data and protocols are representative examples from studies on related compounds and are intended to serve as a comprehensive guide for researchers in this field.
Introduction
Aryl urea derivatives are a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1][2][3] Their structural motif, characterized by a urea linkage flanked by aromatic rings, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of large libraries of these derivatives to identify promising lead compounds for further development.[4] These notes provide an overview of the screening of aryl urea derivatives, with a focus on their anticancer and antimicrobial potential.
Data Presentation: Anticancer Activity of Aryl Urea Derivatives
The following table summarizes the in vitro anti-proliferative activity of a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of compound required to inhibit cell growth by 50%).
Table 1: Anti-proliferative Activity (IC50, µM) of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [5]
| Compound ID | R Group | A549 (Lung) | MCF7 (Breast) | HCT116 (Colon) | PC3 (Prostate) | HL7702 (Normal Liver) |
| 8a | H | >40 | >40 | >40 | >40 | >40 |
| 8b | 2-F | 18.35 | 15.24 | 25.67 | 22.18 | >40 |
| 8c | 3-F | 15.82 | 13.45 | 20.19 | 18.93 | >40 |
| 8d | 4-F | 12.47 | 10.91 | 16.33 | 14.56 | >40 |
| 8e | 2-Cl | 22.14 | 19.88 | 28.41 | 26.33 | >40 |
| 8f | 3-Cl | 19.56 | 17.21 | 23.89 | 21.74 | >40 |
| 8g | 4-Cl | 16.73 | 14.92 | 21.05 | 19.81 | >40 |
| 8h | 3-CH3 | 25.41 | 22.13 | 30.11 | 28.45 | >40 |
| 8i | 4-CH3 | 20.11 | 18.54 | 26.78 | 24.19 | >40 |
| Sorafenib | - | 5.86 | 6.92 | 4.78 | 7.11 | 10.23 |
Experimental Protocols
High-Throughput Screening for Anticancer Activity (Cell Viability Assay)
This protocol describes a generalized HTS assay to evaluate the anti-proliferative effects of aryl urea derivatives on cancer cell lines using a luminescence-based cell viability assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF7, HCT116, PC3)
-
Normal human cell line (e.g., HL7702) for cytotoxicity assessment
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Aryl urea derivative library dissolved in DMSO
-
Positive control (e.g., Doxorubicin, Sorafenib)
-
384-well clear-bottom white plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
-
Automated liquid handling system
Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well) in pre-warmed cell culture medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a dilution series of the aryl urea derivatives in DMSO.
-
Using an automated liquid handler with pin tool or acoustic dispensing technology, transfer a small volume (e.g., 100 nL) of the compound solutions to the corresponding wells of the cell plates. This will result in the desired final concentrations.
-
Include wells with DMSO only as a negative control and a positive control compound at a known effective concentration.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 20 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
High-Throughput Screening for Antimicrobial Activity (Broth Microdilution Assay)
This protocol outlines a generalized HTS method to determine the minimum inhibitory concentration (MIC) of aryl urea derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Aryl urea derivative library dissolved in DMSO
-
Positive control (e.g., Vancomycin, Ciprofloxacin)
-
Negative control (DMSO)
-
384-well clear plates
-
Resazurin solution (e.g., 0.015% w/v)
-
Spectrophotometer or fluorometer plate reader
-
Automated liquid handling system
Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense the aryl urea derivatives from the library into 384-well plates to achieve a range of final concentrations after the addition of the bacterial inoculum.
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into growth medium and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Using an automated liquid handler, dispense 50 µL of the bacterial inoculum into each well of the compound-containing plates.
-
Include wells with bacteria and DMSO (growth control) and wells with medium only (sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Growth Inhibition Assessment:
-
Option A (Optical Density): Measure the optical density at 600 nm (OD600) of each well using a spectrophotometer plate reader.
-
Option B (Resazurin Assay): Add 10 µL of resazurin solution to each well and incubate for an additional 1-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm. A color change from blue to pink indicates bacterial growth.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (for OD measurement) or prevents the color change of resazurin.
-
Mandatory Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for anticancer activity.
Signaling Pathway
Some aryl urea derivatives have been suggested to act as antagonists of the A2A adenosine receptor (A2AR), a G-protein coupled receptor involved in immunosuppression within the tumor microenvironment.[6][7][8]
References
- 1. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl-p-anisylurea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl-p-anisylurea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common method for preparing N,N'-disubstituted ureas like this compound is the reaction of an amine with an isocyanate. In this case, p-anisidine is reacted with ethyl isocyanate. This reaction is typically performed in a suitable solvent at room temperature and does not require a base.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or gently heating the mixture.
-
Purity of reactants: Ensure the p-anisidine and ethyl isocyanate are pure. Impurities in the starting materials can lead to side reactions.
-
Moisture: Isocyanates are highly reactive towards water, which leads to the formation of a symmetric urea byproduct (1,3-diethylurea) and carbon dioxide, consuming your starting material. Ensure all glassware is dry and use an anhydrous solvent.
-
Suboptimal stoichiometry: An excess of one reactant may be necessary to drive the reaction to completion. Experiment with a slight excess (e.g., 1.1 equivalents) of ethyl isocyanate.
-
Product loss during work-up: this compound may have some solubility in the wash solutions. Minimize the volume of solvent used for washing and ensure the pH is appropriate to minimize solubility.
Q3: I am observing an insoluble white precipitate in my reaction mixture. What could it be?
A3: An insoluble white precipitate could be a symmetrically substituted urea, such as 1,3-bis(4-methoxyphenyl)urea or 1,3-diethylurea. These can form if your starting materials are contaminated or if there is moisture in the reaction.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials (p-anisidine) on a TLC plate. The disappearance of the starting amine spot and the appearance of a new product spot indicate the progression of the reaction.
Q5: What are the common side reactions to be aware of during the synthesis of this compound?
A5: The primary side reaction is the formation of biuret structures. This occurs when the newly formed urea product reacts with another molecule of ethyl isocyanate. This is more likely to occur if a large excess of the isocyanate is used or at elevated temperatures.
Q6: What is the best method for purifying the final product?
A6: Recrystallization is a common and effective method for purifying solid urea derivatives. Suitable solvents for recrystallization can be determined through small-scale solubility tests. Column chromatography can also be used for purification if recrystallization is not effective.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents | Verify the purity and reactivity of p-anisidine and ethyl isocyanate. |
| Reaction conditions not optimal | Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C). | |
| Presence of moisture | Use anhydrous solvent and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (observed by TLC or NMR) | Impure starting materials | Purify starting materials before use. |
| Side reactions | Use a smaller excess of ethyl isocyanate. Maintain a moderate reaction temperature. | |
| Product is an oil or difficult to crystallize | Presence of impurities | Attempt purification by column chromatography. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum. | |
| Product is discolored | Impurities from starting materials or side reactions | Purify by recrystallization, potentially with the addition of activated charcoal. |
Experimental Protocol (General Method)
This is a general procedure for the synthesis of this compound. Optimal conditions may vary.
Materials:
-
p-Anisidine
-
Ethyl isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve p-anisidine (1.0 eq) in the chosen anhydrous solvent (e.g., 10 mL per gram of p-anisidine).
-
To this stirred solution, add ethyl isocyanate (1.0-1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete (as indicated by the consumption of p-anisidine), quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes).
Data Presentation
Table 1: Illustrative Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of Ethyl Isocyanate | Yield (%) |
| 1 | THF | 25 | 12 | 1.0 | 85 |
| 2 | DCM | 25 | 24 | 1.0 | 82 |
| 3 | DMF | 25 | 8 | 1.0 | 90 |
| 4 | THF | 50 | 4 | 1.0 | 88 |
| 5 | THF | 25 | 12 | 1.1 | 92 |
Note: The data in this table is illustrative and represents typical outcomes. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Purification of Crude Ethyl-p-anisylurea
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl-p-anisylurea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent even at low temperatures. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common choices for urea derivatives include ethanol, ethyl acetate/hexane, or toluene/light petroleum. - Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. |
| The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a pure crystal of this compound can promote the growth of larger crystals. | |
| Persistent Impurities After Recrystallization | The impurity has similar solubility characteristics to this compound in the chosen solvent. | - Try a different recrystallization solvent or a solvent mixture. - If the impurity is a symmetrically substituted urea (e.g., 1,3-bis(4-methoxyphenyl)urea), it may have very low solubility. In this case, dissolving the crude product in a solvent that readily dissolves this compound and then filtering out the insoluble impurity may be effective. - For more persistent impurities, column chromatography is recommended. |
| The crude product "oiled out" instead of crystallizing. | - Ensure the solvent is not saturated with impurities. - Add a slightly larger volume of the hot solvent to prevent supersaturation upon cooling. - Try scratching the inside of the flask with a glass rod to induce crystallization. | |
| Product Fails to Elute from the Chromatography Column | The chosen mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For silica gel chromatography, a gradient of ethyl acetate in hexane or methanol in dichloromethane is often effective for urea compounds. |
| Poor Separation of Impurities During Column Chromatography | The polarity of the mobile phase is too high, causing all compounds to elute together. | Start with a less polar mobile phase (e.g., pure hexane or a low percentage of ethyl acetate in hexane) and gradually increase the polarity to allow for the separation of compounds with different polarities. |
| The column was overloaded with the crude product. | Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Presence of Symmetrical Ureas in the Final Product | Reaction of the isocyanate with water present in the reaction mixture. | Ensure all glassware is dry and use anhydrous solvents for the synthesis. |
| Unreacted p-anisidine reacting with the isocyanate. | Control the stoichiometry of the reactants carefully. | |
| Biuret Formation | Excess ethyl isocyanate reacting with the urea product. | Use a stoichiometric amount of ethyl isocyanate or add it slowly to the reaction mixture to avoid a localized excess. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as p-anisidine and ethyl isocyanate, symmetrically substituted ureas like 1,3-bis(4-methoxyphenyl)urea and 1,3-diethylurea, and side-products from the reaction of isocyanates with the urea product, such as biurets.
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal solvent for recrystallization will dissolve the crude product when hot but have low solubility for the pure compound when cold. For N-aryl-N'-alkylureas, common and effective solvents include ethanol, or mixtures like ethyl acetate/hexane and toluene/light petroleum.[1] The choice of solvent should be determined experimentally to achieve the best balance of purity and yield.
Q3: When should I use column chromatography instead of recrystallization?
A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially when the impurities have similar solubility profiles to the desired product. It is also the preferred method for separating a complex mixture of byproducts.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A typical HPLC setup for similar compounds would involve a C18 column with a mobile phase of acetonitrile and water or methanol and water.[2][3]
Q5: My purified product has a low melting point and a broad melting range. What does this indicate?
A5: A low and broad melting point is a strong indication that your product is still impure. Pure crystalline solids typically have a sharp melting point at a specific temperature. Further purification steps are necessary.
Purification Data Summary
The following table provides representative data for the purification of crude this compound. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and the scale of the experiment.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Key Impurities Removed |
| Recrystallization (Ethanol) | ~85% | >95% | 60-80% | Unreacted p-anisidine, 1,3-diethylurea |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient) | ~85% | >99% | 70-90% | 1,3-bis(4-methoxyphenyl)urea, biuret derivatives |
| Combined Recrystallization and Column Chromatography | ~85% | >99.5% | 50-70% | All major and minor impurities |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). Heat the test tube gently. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable for recrystallization.
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid. Swirl the flask to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). For example, you can increase the ethyl acetate concentration in hexane in a stepwise manner (e.g., 5%, 10%, 20%, 50%).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
Overcoming side reactions in the synthesis of Ethyl-p-anisylurea
Technical Support Center: Synthesis of Ethyl-p-anisylurea
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common side reactions and challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction is complete, but I have a low yield of the desired this compound. What are the possible causes and solutions?
A1: Low yields can stem from several factors, primarily related to side reactions involving the highly reactive ethyl isocyanate.
-
Issue 1: Moisture Contamination. Ethyl isocyanate readily reacts with water to form an unstable carbamic acid, which then decomposes into ethylamine and carbon dioxide. The newly formed ethylamine can then react with remaining ethyl isocyanate to produce N,N'-diethylurea, a common byproduct.
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Issue 2: Formation of Symmetric Diarylurea. If p-anisidine is contaminated with moisture, it can lead to the in-situ formation of p-anisyl isocyanate, which then reacts with another molecule of p-anisidine to form the symmetric byproduct N,N'-bis(4-methoxyphenyl)urea.
-
Troubleshooting:
-
Use high-purity, dry p-anisidine. If necessary, dry the p-anisidine in a vacuum oven before use.
-
Consider adding the p-anisidine solution dropwise to the ethyl isocyanate solution to maintain a low concentration of the amine and favor the desired reaction.
-
-
Issue 3: Biuret Formation. The product, this compound, can react with another molecule of ethyl isocyanate, especially if an excess of the isocyanate is used or if the reaction temperature is too high. This leads to the formation of a biuret derivative.
-
Troubleshooting:
-
Use a stoichiometric amount of ethyl isocyanate or a very slight excess (e.g., 1.05 equivalents).
-
Maintain a low reaction temperature (e.g., 0-25 °C) to minimize this side reaction.
-
Q2: I am observing a significant amount of a white precipitate that is difficult to purify from my product. What is it and how can I avoid it?
A2: The most likely insoluble white precipitate is the symmetrically substituted N,N'-diethylurea or N,N'-bis(4-methoxyphenyl)urea.
-
Cause: As mentioned in Q1, these byproducts form due to the reaction of ethyl isocyanate with ethylamine (from water contamination) or the self-reaction of p-anisidine-derived isocyanate. These symmetric ureas often have lower solubility in common organic solvents compared to the desired unsymmetrical product.
-
Prevention:
-
Strict adherence to anhydrous reaction conditions is crucial.
-
Slow, controlled addition of one reagent to the other can help minimize the formation of symmetric byproducts by keeping the concentration of the added reagent low.
-
-
Purification:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. A solvent screen is recommended. Start with solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The desired product may have different solubility characteristics than the symmetric urea byproducts.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the products.
-
Q3: My p-anisidine starting material has a brownish color. Is it suitable for use?
A3: p-Anisidine is known to oxidize upon exposure to air and light, which can lead to a discoloration from white or off-white to brownish-yellow.[1]
-
Impact on Reaction: Oxidized p-anisidine can contain impurities that may lead to undesired side reactions and a darker-colored final product, making purification more challenging.
-
Recommendation:
-
It is highly recommended to use pure, colorless p-anisidine.
-
If the p-anisidine is only slightly discolored, it may be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by sublimation before use.
-
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate (silica gel 60 F254).
-
Spot the plate with the starting materials (p-anisidine and ethyl isocyanate - handle with care in a fume hood) and the reaction mixture at different time points.
-
Develop the plate using a suitable eluent system, such as a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Visualize the spots under UV light (254 nm). The consumption of the starting materials and the formation of the product spot can be observed. The product, being more polar than the starting amine, will have a lower Rf value.
-
-
Visualization: Urea compounds can also be visualized using specific staining reagents. For example, after development, the plate can be sprayed with a chlorine/o-tolidine reagent, which is effective for detecting urea derivatives.
Quantitative Data Summary
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield | Moisture in reagents/solvents | Use anhydrous solvents and dried glassware; run under inert atmosphere. | Minimized formation of N,N'-diethylurea byproduct. |
| Formation of symmetric N,N'-bis(4-methoxyphenyl)urea | Use dry p-anisidine; slow addition of p-anisidine to ethyl isocyanate. | Increased selectivity for the desired unsymmetrical product. | |
| Biuret formation | Use stoichiometric amounts of ethyl isocyanate; maintain low reaction temperature (0-25 °C). | Reduced formation of higher molecular weight biuret impurities. | |
| Product Contamination | Presence of a white, insoluble precipitate | Strict anhydrous conditions; purification by recrystallization or column chromatography. | Isolation of pure this compound. |
| Discolored product | Use purified p-anisidine (recrystallized or sublimed). | A whiter, purer final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Use anhydrous solvents.
-
-
Reaction:
-
In the round-bottom flask, dissolve p-anisidine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of ethyl isocyanate (1.05 eq) in the same anhydrous solvent.
-
Add the ethyl isocyanate solution dropwise to the stirred p-anisidine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of p-anisidine.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate and allow it to cool slowly. If no crystals form, add a non-polar solvent like hexanes dropwise until turbidity is observed, then cool.
-
Column Chromatography: Load the crude product onto a silica gel column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Conceptual Experimental Workflow
Caption: Overview of the experimental steps.
References
Optimizing reaction conditions for Ethyl-p-anisylurea synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl-p-anisylurea.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and straightforward method for synthesizing this compound is the nucleophilic addition of p-anisidine to ethyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate, forming a urea linkage. This reaction is typically high-yielding and proceeds readily under mild conditions.
Q2: What are the recommended starting materials and reagents?
The key starting materials are p-anisidine and ethyl isocyanate. A suitable solvent is also required. Common choices include water, acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). For the aqueous protocol, no additional reagents are typically necessary.[1] For organic solvents, the reaction is generally performed without the need for a base.
Q3: What are the typical reaction conditions?
The reaction can be effectively carried out at or below room temperature. An aqueous protocol suggests cooling the reaction mixture to 5 °C before the addition of the isocyanate. When using organic solvents, the reaction is often conducted at room temperature.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized.
Q5: What is the expected yield for this type of reaction?
Yields for the synthesis of unsymmetrical ureas are generally good to excellent. For N,N'-alkyl aryl ureas, yields can range from 75-80%, particularly when the aromatic amine has electron-donating substituents like the methoxy group in p-anisidine.[2]
Experimental Protocol
A detailed methodology for the synthesis of this compound is provided below.
Materials and Reagents:
-
p-Anisidine
-
Ethyl isocyanate
-
Water (distilled or deionized)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a beaker or flask, dissolve the desired amount of p-anisidine in water.
-
Cool the mixture to 5 °C using an ice bath.
-
While stirring, slowly add an equimolar amount of ethyl isocyanate to the cooled solution. It is crucial to add the isocyanate dropwise to control the reaction temperature.
-
Continue stirring the reaction mixture at 5 °C for approximately 30 minutes. The product will precipitate out of the solution as a solid.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any unreacted starting materials or water-soluble impurities.
-
Dry the purified this compound product.
Safety Precautions:
-
Ethyl isocyanate is toxic and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Always add the isocyanate to the amine solution, not the other way around, to maintain a molar excess of the amine initially and minimize side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction has been stirred for a sufficient amount of time. Use TLC to monitor the consumption of starting materials. |
| Hydrolysis of ethyl isocyanate. | Use anhydrous solvents if employing a non-aqueous protocol. Ensure the reaction is kept cool, especially during the addition of the isocyanate. | |
| Product is an oil or difficult to crystallize | Impurities are present. | Purify the product using column chromatography on silica gel. |
| The product may have a low melting point. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Presence of a major byproduct | Formation of symmetrical 1,3-di(p-methoxyphenyl)urea. | This can occur if the ethyl isocyanate hydrolyzes to form a carbamic acid, which then reacts with another molecule of p-anisidine. Ensure slow, controlled addition of the isocyanate to the amine solution. |
| Formation of ethyl isocyanate trimer (isocyanurate). | This side reaction is more likely at higher temperatures. Maintain a low reaction temperature. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Unsymmetrical Ureas
| Solvent | Temperature | Base | Typical Yield Range | Reference |
| Water | 5 °C | None | Good to Excellent | [1] |
| Acetonitrile/Triethylamine | Reflux | Triethylamine | 75-80% | [2] |
| THF or DCM | Room Temperature | None | Good to Excellent |
Table 2: Characterization Data for a Structurally Similar Compound (4-methoxyphenyl urea)
| Property | Value |
| Appearance | Brown solid |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.29 (s, 1H, NH), 7.26–7.29 (m, 2H), 6.78–6.81 (m, 2H), 5.70 (s, 2H, NH₂), 3.68 (s, 3H)[1] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Navigating Solubility Challenges with Ethyl-p-anisylurea: A Technical Guide
Researchers and drug development professionals often encounter hurdles with the low aqueous solubility of promising compounds like Ethyl-p-anisylurea. This technical support center provides a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly. The following information, presented in a user-friendly question-and-answer format, offers detailed experimental protocols and data-driven insights to facilitate smoother experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: The low aqueous solubility of this compound is primarily attributed to its chemical structure. The presence of a phenyl ring and an ethyl group contributes to its lipophilic (fat-loving) nature, making it less soluble in water, a polar solvent. The urea functional group offers some hydrophilic (water-loving) character, but the overall molecule has a dominant nonpolar characteristic, leading to poor aqueous solubility.
Q2: What are the common signs of solubility issues in my assay?
A2: You may be encountering solubility problems if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, crystals, or a cloudy suspension in your assay medium.
-
Inconsistent Results: High variability in your experimental data between replicate wells or experiments.
-
Lower than Expected Potency: The compound appears less active than anticipated, which could be due to the actual concentration in solution being lower than the nominal concentration.
-
Artifacts in Imaging: When using microscopy, you may see undissolved particles that can interfere with your observations.
Q3: Can I use DMSO to dissolve this compound? What are the best practices?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other poorly soluble compounds for in vitro assays. Here are some best practices:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Use Minimal DMSO in Final Assay: When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced toxicity to cells.
-
Perform Serial Dilutions: To avoid precipitation upon dilution, it is recommended to perform a stepwise serial dilution of the DMSO stock into the aqueous buffer rather than a single large dilution.
-
Include a Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO as your experimental groups to account for any effects of the solvent itself.
Troubleshooting Low Solubility
Issue: My compound precipitates when I add it to the aqueous assay buffer.
Solution:
This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are several strategies to troubleshoot this problem:
-
Optimize the Dilution Protocol: Instead of a single dilution step, try a serial dilution. For example, first, dilute the 100% DMSO stock to an intermediate concentration in a solution containing a higher percentage of organic co-solvent, and then further dilute into the final aqueous buffer.
-
Use a Co-Solvent: In addition to DMSO, other co-solvents can be used. Ethanol is a common choice. You can try preparing your stock in a mixture of DMSO and ethanol (e.g., 1:1 ratio).
-
Lower the Final Compound Concentration: If possible, test the compound at a lower concentration range where it remains soluble.
-
Gentle Warming: For some compounds, gentle warming of the solution (e.g., to 37°C) can help increase solubility. However, be cautious about the thermal stability of your compound.
-
Sonication: Brief sonication can help to break up aggregates and improve the dispersion of the compound.
Issue: I am observing high variability in my assay results.
Solution:
High variability can be a direct consequence of inconsistent compound solubility.
-
Ensure Complete Dissolution of Stock: Before each use, ensure your high-concentration stock solution in DMSO is completely dissolved. Visually inspect for any precipitate. If necessary, gently warm and vortex the stock solution.
-
Consistent Pipetting Technique: When adding the compound to your assay plates, use a consistent pipetting technique to ensure uniform distribution.
-
Pre-dilution in Assay Medium: Prepare a working stock of the compound in the assay medium at the highest concentration to be tested immediately before adding it to the assay plates. This allows you to visually confirm solubility at the working concentration.
Quantitative Solubility Data
For practical laboratory purposes, the following table provides estimated solubility in common solvents. These are general guidelines, and empirical testing is recommended.
| Solvent | Estimated Solubility | Notes |
| Water | Very Low | Predicted LogS of -3.37 suggests poor aqueous solubility. |
| DMSO | High | Generally a good solvent for urea derivatives. |
| Ethanol | Moderate | Can be used as a co-solvent with DMSO or for stock preparation. |
| Methanol | Moderate | Another potential solvent for stock solutions. |
Disclaimer: The quantitative data presented is based on predictive models and data for structurally similar compounds. It is strongly recommended to experimentally determine the solubility of this compound in your specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C10H14N2O2) is 194.23 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 194.23 g/mol = 0.0019423 g = 1.94 mg
-
-
Weigh the compound: Accurately weigh approximately 1.94 mg of this compound and place it into a sterile microcentrifuge tube or amber glass vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM this compound in 100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear bottom microplates
-
Microplate nephelometer
Procedure:
-
Prepare serial dilutions: In a 96-well plate, prepare serial dilutions of the 10 mM DMSO stock solution in DMSO.
-
Transfer to assay plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of a new microplate containing the aqueous assay buffer (e.g., 98 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), allowing for potential precipitation to occur.
-
Measure light scattering: Read the plate on a microplate nephelometer to measure the light scattering caused by any precipitated particles.
-
Data analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the kinetic solubility limit.
Visualizations
Signaling Pathway of a Potential Target
Some ethylenediurea derivatives have been suggested to target the A2A adenosine receptor. The following diagram illustrates the canonical signaling pathway initiated by the activation of the A2A receptor, a G-protein coupled receptor (GPCR).
Caption: Canonical Gs-coupled signaling cascade upon A2A receptor activation.
Experimental Workflow for Solubility Assessment
This workflow outlines the steps to assess and troubleshoot the solubility of a compound in an assay.
Caption: Workflow for assessing and addressing compound solubility issues.
Logical Relationship for Troubleshooting Assay Variability
This diagram illustrates the logical flow for diagnosing the cause of high variability in assay results, potentially linked to solubility.
Caption: Decision tree for troubleshooting high assay variability.
Recrystallization methods for obtaining high-purity Ethyl-p-anisylurea
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the recrystallization of Ethyl-p-anisylurea, a critical purification step for researchers, scientists, and professionals in drug development.
FAQs: General Recrystallization Principles
Q1: What is the primary goal of recrystallizing this compound?
The main objective of recrystallization is to purify the solid this compound. This process involves dissolving the crude compound in a suitable solvent at an elevated temperature and then allowing it to cool. As the solution cools, the solubility of the this compound decreases, leading to the formation of high-purity crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
An ideal solvent for recrystallizing this compound should exhibit the following properties:
-
High solubility at high temperatures: The compound should be very soluble in the solvent at or near its boiling point.
-
Low solubility at low temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., in an ice bath) to maximize crystal recovery.[2]
-
Boiling point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out" (melting before dissolving).
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
Given the structure of this compound (containing both polar urea and ether groups and a nonpolar aromatic ring), suitable solvents could include ethanol, methanol, acetone, or ethyl acetate.[3][4] It is recommended to perform small-scale solubility tests to determine the best solvent.
Q3: What are common impurities in the synthesis of this compound?
Common impurities can include unreacted starting materials (e.g., p-anisidine, ethyl isocyanate), byproducts from side reactions, or residual catalysts. The choice of recrystallization solvent can be influenced by the solubility of these specific impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not saturated enough for crystals to form.[2]- The solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation. | - Boil off some of the solvent to increase the concentration of this compound and allow the solution to cool again slowly.[2]- Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure, leading to a melting point depression. | - Lower the temperature at which the compound is dissolved and add more solvent.- Consider a different solvent with a lower boiling point.- Perform a preliminary purification step (e.g., column chromatography) if the starting material is highly impure. |
| Low recovery of purified crystals. | - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.- Incomplete transfer of crystals from the crystallization flask to the filter. | - Cool the solution in an ice bath for a longer period to maximize precipitation.- Use a minimal amount of hot solvent for the initial dissolution.- Preheat the filtration apparatus (funnel and filter paper) to prevent cooling and crystallization during filtration. |
| Crystals are colored or appear impure. | - Colored impurities are co-precipitating with the product.- The cooling process was too rapid, trapping impurities within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.- Allow the solution to cool more slowly to promote the formation of purer crystals. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Gradually add a suitable solvent (e.g., ethanol) while heating the mixture on a hot plate and stirring continuously. Add just enough solvent to completely dissolve the solid at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Synthesis of Unsymmetrical Ureas
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of unsymmetrical ureas, with a focus on avoiding the formation of symmetrical urea byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of symmetrical urea byproduct formation?
A1: Symmetrical urea byproducts typically form when an isocyanate intermediate reacts with the starting amine from which it was generated, or when two molecules of the same amine react with a carbonyl source. Key factors contributing to this include:
-
Reaction Kinetics: If the rate of isocyanate formation is slow and the subsequent reaction with the second, different amine is not fast enough, the isocyanate can react with the more abundant starting amine.
-
Reagent Stoichiometry: An excess of the first amine or improper control over the stoichiometry of the coupling reagents can lead to the formation of symmetrical ureas.
-
Reaction Conditions: High temperatures can sometimes promote the decomposition of intermediates or side reactions, leading to the formation of symmetrical byproducts. The order of addition of reagents is also critical.[1]
Q2: How can I minimize the formation of symmetrical urea byproducts when using carbonyldiimidazole (CDI)?
A2: When using CDI, the order of addition is crucial. The recommended approach is to first react the CDI with the first amine to form a carbamoyl-imidazole intermediate. This is then followed by the addition of the second amine. This sequential addition prevents the first amine from reacting with the activated intermediate of another molecule of the same amine. Using an appropriate solvent and maintaining the optimal reaction temperature are also important. In some cases, using a zinc catalyst with CDI has been shown to improve yields and selectivity for unsymmetrical ureas.
Q3: Are there alternative reagents to phosgene and its derivatives for synthesizing unsymmetrical ureas?
A3: Yes, several safer alternatives to phosgene exist. These include:
-
Carbonyldiimidazole (CDI): A solid, less hazardous reagent that activates amines for urea formation.
-
Triphosgene: A solid, easier-to-handle substitute for gaseous phosgene. However, it generates phosgene in situ, so appropriate safety precautions are still necessary.[1]
-
Isopropenyl Carbamates: These react cleanly and irreversibly with amines to produce unsymmetrical ureas, with acetone as the only byproduct.[1][2][3]
-
Hypervalent Iodine Reagents (e.g., PhI(OAc)2): These can mediate the coupling of amides and amines under mild conditions without the need for metal catalysts.[4][5][6][7][8]
Q4: My reaction yield is low, even without significant symmetrical byproduct formation. What are the possible reasons?
A4: Low yields in unsymmetrical urea synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of reagents. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
Steric Hindrance: Sterically hindered amines may react slower or not at all. In such cases, longer reaction times, higher temperatures, or the use of a more reactive coupling agent might be necessary.
-
Poor Nucleophilicity of the Second Amine: If the second amine being added is a weak nucleophile, the reaction with the activated intermediate may be slow, leading to decomposition or side reactions.
-
Substrate Degradation: The starting materials or the product might be unstable under the reaction conditions.
-
Workup and Purification Issues: The product may be lost during the workup or purification steps. Ensure that the extraction and chromatography conditions are optimized for your specific product.
Q5: How can I effectively purify my unsymmetrical urea product and remove symmetrical byproducts?
A5: Purification can often be the most challenging step. Here are some common techniques:
-
Column Chromatography: This is the most common method for separating unsymmetrical ureas from symmetrical byproducts and other impurities. The choice of solvent system is critical and will depend on the polarity of your compounds.[4]
-
Crystallization: If the desired unsymmetrical urea has significantly different solubility properties from the symmetrical byproducts, crystallization can be an effective purification method. This can sometimes be achieved by careful selection of the solvent system and temperature.
-
Liquid-Liquid Extraction: This technique can be used to remove impurities based on their differential solubility in two immiscible liquids. For example, if one of the symmetrical byproducts is significantly more polar or has acidic/basic properties, it might be selectively removed by extraction.[9][10][11][12][13]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, prep-TLC can be a useful tool for isolating the pure product.[4]
Troubleshooting Guides
Issue 1: High Percentage of Symmetrical Urea Byproduct
| Possible Cause | Troubleshooting Step |
| Incorrect order of reagent addition. | For reagents like CDI or triphosgene, always add the first amine to the coupling reagent before introducing the second amine. |
| Reaction temperature is too high. | Optimize the reaction temperature. Lower temperatures may favor the desired reaction pathway. |
| Sub-optimal solvent choice. | Experiment with different solvents to find one that favors the formation of the unsymmetrical product. |
| Unfavorable reaction kinetics. | Consider using a catalyst if applicable, or switch to a more reactive coupling reagent like isopropenyl carbamates which react irreversibly.[1][2][3] |
Issue 2: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive reagents. | Ensure the freshness and purity of your starting materials and reagents. CDI, for example, is moisture-sensitive. |
| Sterically hindered substrates. | Increase reaction time and/or temperature. Consider using a less sterically hindered starting material if possible. |
| Low nucleophilicity of the second amine. | Use a larger excess of the second amine or a more potent activating agent for the first amine. |
| Incorrect pH of the reaction mixture. | For some reactions, the pH can be critical. Ensure that the reaction conditions are optimal for the specific amines being used. |
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various unsymmetrical ureas using the PhI(OAc)₂ method, illustrating the impact of different amine substrates.[4]
| Amide | Primary Amine | Product | Yield (%) |
| p-Toluamide | Isopropylamine | 1-isopropyl-3-(p-tolyl)urea | 68 |
| p-Toluamide | n-Propylamine | 1-propyl-3-(p-tolyl)urea | 62 |
| p-Toluamide | n-Butylamine | 1-butyl-3-(p-tolyl)urea | 58 |
| p-Toluamide | 2-Phenylethylamine | 1-(2-phenylethyl)-3-(p-tolyl)urea | 50 |
| p-Toluamide | Adamantylamine | 1-adamantyl-3-(p-tolyl)urea | 48 |
Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical Urea using Carbonyldiimidazole (CDI)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine 1
-
Amine 2
-
Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., THF, DCM, or DMF)
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of Amine 1 (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add CDI (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the carbamoyl-imidazole intermediate is complete (monitor by TLC or LC-MS).
-
Add Amine 2 (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature or heat as necessary (e.g., 50-80 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the desired unsymmetrical urea.
Protocol 2: Synthesis of Unsymmetrical Ureas using Phenyliodine Diacetate (PhI(OAc)₂)[4]
Materials:
-
Primary amide (e.g., p-toluamide)
-
Primary or secondary amine
-
Phenyliodine diacetate (PhI(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
1,2-Dichloroethane (1,2-DCE)
-
Stirring apparatus
Procedure:
-
In a reaction vial, combine the primary amide (1.0 eq), the amine (2.0 eq), PhI(OAc)₂ (2.0 eq), and K₃PO₄ (2.0 eq).
-
Add 1,2-DCE as the solvent.
-
Seal the vial and stir the reaction mixture at 80 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography (e.g., with a petroleum ether/acetone gradient) to yield the pure unsymmetrical urea.[4]
Visualizations
Caption: Reaction pathway for unsymmetrical urea synthesis using CDI.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical synthesis of unsymmetrical ureas from isopropenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization [ouci.dntb.gov.ua]
- 7. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization [diva-portal.org]
- 8. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization [diva-portal.org]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. Liquid-liquid extraction [scioninstruments.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. kochmodular.com [kochmodular.com]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Technical Support Center: Scaling Up the Laboratory Synthesis of Ethyl-p-anisylurea
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the laboratory synthesis and scale-up of Ethyl-p-anisylurea. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. Method A utilizes the reaction of an amine with an isocyanate, which is a common and generally high-yielding approach for urea synthesis. Method B provides an alternative route starting from an aniline and using a phosgene equivalent, which can be advantageous depending on starting material availability and safety considerations.
Method A: Reaction of p-Anisidine with Ethyl Isocyanate
Materials:
-
p-Anisidine
-
Ethyl Isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve p-anisidine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethyl isocyanate (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Dry the purified product under vacuum.
Method B: Reaction of Ethylamine with p-Anisyl Isocyanate
Materials:
-
Ethylamine solution (e.g., 2.0 M in THF)
-
p-Anisyl Isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve p-anisyl isocyanate (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add the ethylamine solution (1.1 equivalents) to the stirred isocyanate solution.
-
Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or flash column chromatography.
Data Presentation
| Parameter | Method A (p-Anisidine + Ethyl Isocyanate) | Method B (Ethylamine + p-Anisyl Isocyanate) | Literature Values |
| Yield | Typically >90% | Typically >90% | High |
| Melting Point | 168-170 °C (uncorrected) | 168-170 °C (uncorrected) | 170-171 °C |
| Appearance | White to off-white solid | White to off-white solid | Crystalline solid |
| ¹H NMR (CDCl₃, ppm) | δ 7.25 (d, 2H), 6.85 (d, 2H), 5.8 (s, 1H), 4.8 (t, 1H), 3.79 (s, 3H), 3.25 (q, 2H), 1.18 (t, 3H) | δ 7.25 (d, 2H), 6.85 (d, 2H), 5.8 (s, 1H), 4.8 (t, 1H), 3.79 (s, 3H), 3.25 (q, 2H), 1.18 (t, 3H) | Consistent with structure |
| ¹³C NMR (CDCl₃, ppm) | δ 156.5, 155.8, 132.0, 122.0, 114.2, 55.5, 35.8, 15.7 | δ 156.5, 155.8, 132.0, 122.0, 114.2, 55.5, 35.8, 15.7 | Consistent with structure |
Troubleshooting Guides and FAQs
Q1: The reaction is not going to completion, even after extended reaction time. What could be the issue?
A1:
-
Moisture Contamination: Isocyanates are highly reactive towards water, which leads to the formation of a symmetric urea byproduct and consumption of the isocyanate. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.
-
Purity of Reactants: Impurities in the starting amine or isocyanate can interfere with the reaction. Check the purity of your starting materials by NMR or other appropriate analytical techniques. p-Anisidine, for example, can oxidize over time and may require purification by sublimation or recrystallization.
-
Stoichiometry: While a slight excess of the isocyanate is often used, a significant deviation in the stoichiometry can lead to incomplete conversion of the limiting reagent. Accurately weigh your reactants.
-
Reaction Temperature: While the reaction is typically exothermic and proceeds well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, especially on a larger scale where mixing may be less efficient.
Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I avoid it?
A2: This is likely a symmetrically substituted urea, formed from the reaction of the isocyanate with water.
-
From Ethyl Isocyanate: 1,3-Diethylurea may form if your ethyl isocyanate has been exposed to moisture.
-
From p-Anisyl Isocyanate: 1,3-bis(4-methoxyphenyl)urea can form. This byproduct is often less soluble in common organic solvents than the desired product.
To avoid this:
-
Use freshly opened or properly stored anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
If using an amine salt (e.g., ethylamine hydrochloride), ensure it is fully neutralized to the free amine before adding the isocyanate, as the hydrochloride salt will not react and any residual water can cause side reactions.
Q3: The isolated yield of my product is low after recrystallization. How can I improve it?
A3:
-
Solvent Choice for Recrystallization: The choice of solvent is crucial for efficient recrystallization. An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. For this compound, solvent systems like ethyl acetate/hexanes or ethanol/water can be effective. Perform small-scale solubility tests to determine the optimal solvent system and ratio.
-
Cooling Rate: Rapid cooling can lead to the formation of small crystals that trap impurities and are difficult to filter. Allow the recrystallization solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Concentration of the Solution: If the solution is too dilute, crystallization will be inefficient. If it is too concentrated, the product may "oil out" or precipitate with impurities. Aim for a saturated solution at the boiling point of the solvent.
-
Mechanical Losses: Be mindful of product loss during transfers and filtration. Ensure complete transfer of solids and wash the filter cake with a small amount of cold recrystallization solvent to recover any dissolved product.
Q4: How can I effectively scale up this synthesis from milligram to gram or multi-gram scale?
A4:
-
Heat Management: The reaction between an amine and an isocyanate is exothermic. On a larger scale, the heat generated may not dissipate as efficiently as in a small flask. This can lead to an increase in reaction rate and potentially side reactions.
-
Control the rate of addition: Add the isocyanate (or amine) solution slowly and portion-wise to the reaction mixture.
-
Use an ice bath: Maintain the reaction temperature, especially during the addition of reagents, using an external cooling bath.
-
Monitor internal temperature: For larger scale reactions, using a temperature probe is recommended to monitor the internal temperature of the reaction.
-
-
Mixing: Efficient stirring is critical for ensuring homogeneity as the scale increases. Use an overhead mechanical stirrer for larger reaction volumes to ensure proper mixing, especially if solids are present.
-
Solvent Volume: Maintain an appropriate concentration. Simply scaling up the reactant amounts without adjusting the solvent volume can lead to a very thick slurry that is difficult to stir. A good starting point is to maintain a similar concentration to the small-scale reaction (e.g., 0.1-0.5 M).
-
Purification: Recrystallization can become less efficient and more time-consuming at a larger scale. Consider the possibility of a simple trituration or slurry wash with a non-polar solvent like hexanes or ether to remove non-polar impurities before a final recrystallization. For multi-gram scales, ensure you have appropriately sized glassware for recrystallization and filtration.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Logical flow for troubleshooting common synthesis problems.
Potential Biological Interaction Pathway (Hypothetical)
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Technical Support Center: Optimizing HPLC Separation for Ethyl-p-anisylurea and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ethyl-p-anisylurea and its potential impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A good starting point for separating this compound and its common impurities is a reverse-phase HPLC method. A C18 column is generally recommended with a mobile phase consisting of a mixture of acetonitrile and water. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can help to improve peak shape and resolution, especially for any basic impurities.
Q2: What are the likely impurities I might encounter when analyzing this compound?
Potential impurities can originate from the synthesis process or from degradation of the final product.
-
Synthesis-Related Impurities:
-
p-Anisidine: An unreacted starting material.
-
Ethyl Isocyanate: A reactive intermediate; however, it is unlikely to be observed directly in the final product due to its high reactivity.
-
N,N'-bis(4-methoxyphenyl)urea: A potential byproduct from the reaction of p-anisidine with phosgene or a phosgene equivalent, if used in the synthesis.
-
Di-substituted ureas: Formed from side reactions during synthesis.
-
-
Degradation Products:
-
p-Anisidine and Ethylamine: Resulting from the hydrolytic cleavage of the urea linkage.
-
Hydroxylated derivatives: Formed through oxidative degradation of the aromatic ring.
-
N-dealkylated compounds: While more common with N-methyl groups, N-deethylation can occur under certain photodegradation conditions.[1]
-
Q3: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for urea-based compounds is a frequent issue in reverse-phase HPLC. The primary causes include:
-
Secondary Interactions: Interaction of the amine groups in the urea or impurities with acidic silanol groups on the silica-based column packing.
-
Column Overload: Injecting too high a concentration of the sample.
-
Column Contamination or Voids: Buildup of particulate matter on the column frit or settling of the stationary phase.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte or impurities, it can lead to poor peak shape.
Solutions include using a base-deactivated column, adjusting the mobile phase pH, reducing the sample concentration, or using a guard column to protect the analytical column.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and an Impurity
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify the main peak and the impurity.
-
Resolution (Rs) value below 1.5.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | Modify the acetonitrile/water ratio. Increasing the aqueous portion will generally increase retention and may improve separation. |
| Incorrect Mobile Phase pH | Adjust the pH of the mobile phase. For urea compounds, a slightly acidic pH (e.g., 3-4) can improve peak shape and selectivity. |
| Suboptimal Column Chemistry | If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds. |
| Gradient Elution Not Optimized | If using a gradient, make the gradient shallower (i.e., a slower increase in organic solvent concentration) around the elution time of the critical pair. |
| High Flow Rate | Decrease the flow rate. This can increase the efficiency of the separation, leading to better resolution, although it will increase the run time. |
| Elevated Temperature | While higher temperatures can improve efficiency, they can also sometimes decrease selectivity. Try reducing the column temperature. |
Issue 2: Peak Tailing for the Main Analyte and/or Impurities
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor or asymmetry factor significantly greater than 1.
Possible Causes & Solutions:
| Cause | Solution |
| Silanol Interactions | Use a base-deactivated (end-capped) C18 column. Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Lower the mobile phase pH with an acid like formic acid or phosphoric acid to suppress the ionization of silanol groups. |
| Column Overload | Dilute the sample and inject a smaller volume or a lower concentration. |
| Column Contamination | Use a guard column to protect the analytical column from strongly retained sample components. If contamination is suspected, flush the column with a strong solvent. |
| Dead Volume in the System | Ensure all fittings and tubing are properly connected and have minimal length and internal diameter to reduce extra-column band broadening. |
| Metal Chelation | If impurities are suspected of chelating with metal ions from the HPLC system or column, consider adding a chelating agent like EDTA to the mobile phase in very low concentrations. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the same analyte vary between injections or between different analytical runs.
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently. Premixing the mobile phase components is generally more reproducible than online mixing by the pump. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. Perform a flow rate accuracy test. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when using a new mobile phase or after a gradient run. |
| Air Bubbles in the System | Degas the mobile phase thoroughly before use. |
Experimental Protocols
Protocol 1: Starting HPLC Method for this compound and Impurities
This protocol provides a robust starting point for the analysis. Optimization will likely be required based on the specific impurities present in your sample.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Protocol 2: Forced Degradation Study to Identify Potential Degradants
To understand the potential degradation products, a forced degradation study should be performed. This involves subjecting a solution of this compound to various stress conditions.
-
Acid Hydrolysis: Dissolve this compound in a 50:50 acetonitrile/0.1 M HCl solution. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a 50:50 acetonitrile/0.1 M NaOH solution. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 50:50 acetonitrile/3% hydrogen peroxide solution. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound in a 50:50 acetonitrile/water solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Store the solid this compound in an oven at 80°C for 48 hours, then dissolve in the sample diluent.
After exposure, neutralize the acid and base samples before injecting them into the HPLC system using the method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed sample to identify degradation peaks.
Data Presentation
Table 1: Hypothetical System Suitability Parameters
This table presents a hypothetical set of system suitability test (SST) results for the HPLC method outlined in Protocol 1. These values should be established and monitored to ensure the method is performing correctly.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (this compound) | ≤ 2.0 | 1.2 |
| Theoretical Plates (this compound) | ≥ 2000 | 4500 |
| Resolution (Rs) between this compound and nearest impurity | ≥ 1.5 | 2.1 |
| %RSD for 6 replicate injections (Peak Area) | ≤ 2.0% | 0.8% |
| %RSD for 6 replicate injections (Retention Time) | ≤ 1.0% | 0.3% |
Table 2: Hypothetical Retention Times of this compound and Potential Impurities
This table provides a hypothetical chromatogram peak list for the separation of this compound and its potential impurities using the method in Protocol 1. Actual retention times will vary.
| Peak No. | Compound | Hypothetical Retention Time (min) |
| 1 | p-Anisidine | 5.2 |
| 2 | This compound | 15.8 |
| 3 | Hydroxylated Impurity | 17.5 |
| 4 | N,N'-bis(4-methoxyphenyl)urea | 22.1 |
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: HPLC method development workflow for this compound.
References
Validation & Comparative
Comparing the biological activity of Ethyl-p-anisylurea with other urea derivatives
Unveiling the Biological Potential of Urea Derivatives: A Comparative Analysis
Comparative Biological Activity of Urea Derivatives
The biological activity of urea derivatives is profoundly influenced by the nature and position of substituents on the aryl ring and the urea nitrogen atoms. The following table summarizes the in vitro antimicrobial and antifungal activities of a selection of N-arylurea derivatives against various pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Target Organism | Biological Activity (MIC in µg/mL) | Reference |
| N-(4-chlorophenyl)-N'-(morpholino-carbonyl)urea | Staphylococcus aureus | 12.5 | [2] |
| Escherichia coli | 25 | [2] | |
| Candida albicans | 50 | [2] | |
| N-(4-fluorophenyl)-N'-(morpholino-carbonyl)urea | Staphylococcus aureus | 6.25 | [2] |
| Escherichia coli | 12.5 | [2] | |
| Candida albicans | 25 | [2] | |
| 1-(4-methylphenyl)-3-(4-nitrophenyl)urea | Acinetobacter baumannii | 32 | [3] |
| Cryptococcus neoformans | >32 | [3] | |
| 1-(4-methoxyphenyl)-3-(4-nitrophenyl)urea | Acinetobacter baumannii | >32 | [3] |
| Cryptococcus neoformans | >32 | [3] | |
| 1-(Adamantan-1-yl)-3-(4-nitrophenyl)urea | Acinetobacter baumannii | 16 | [3] |
| Cryptococcus neoformans | >32 | [3] |
Note: Lower MIC values indicate higher antimicrobial/antifungal activity.
Experimental Protocols
The determination of the biological activity of these urea derivatives involves standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a widely accepted technique for determining the in vitro antimicrobial susceptibility of bacteria and fungi.
1. Preparation of Microbial Inoculum:
- Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C for 18-24 hours.
- A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
- The inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- The test compounds (urea derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high stock concentration (e.g., 10 mg/mL).
- Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate to obtain a range of concentrations to be tested.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.
- Positive control wells (containing medium and inoculum without the compound) and negative control wells (containing medium only) are included.
- The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC:
- After incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized chemical compounds.
Caption: Workflow for the discovery and development of biologically active compounds.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many urea derivatives are still under investigation and can vary depending on the specific compound and target, some general modes of action have been proposed. For instance, in anticancer applications, certain urea-based compounds, such as Sorafenib, act as multi-kinase inhibitors, targeting key signaling pathways involved in tumor growth and angiogenesis.
The following diagram depicts a simplified representation of a generic kinase signaling pathway that can be targeted by urea-based inhibitors.
Caption: Inhibition of a kinase signaling pathway by a urea-based inhibitor.
References
Unraveling the Anti-Cancer Potential of Ethyl-p-anisylurea: A Comparative Analysis of its Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel cancer therapeutics, Ethyl-p-anisylurea, a derivative of ethylenediurea, has emerged as a promising anti-proliferative agent. This guide provides a comprehensive validation of its mechanism of action, comparing its performance with other alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Recent studies suggest that this compound exerts its anti-cancer effects by targeting the A2A adenosine receptor (A2AR).[1][2][3] This G-protein coupled receptor plays a crucial role in modulating the tumor microenvironment. High concentrations of adenosine in tumor tissues activate A2AR on immune cells, leading to immunosuppression and allowing cancer cells to evade the immune system.[4][5][6] By acting as an antagonist, this compound is believed to block this immunosuppressive pathway, thereby restoring the anti-tumor immune response.
Comparative Analysis of A2AR Antagonists
To better understand the therapeutic potential of this compound, a comparison with other known A2AR antagonists is essential. The following table summarizes key performance indicators for this compound and its alternatives.
| Compound | Target(s) | IC50/Ki (nM) | Cell-Based Assay Results | Animal Model Efficacy | Clinical Trial Phase |
| This compound | A2AR (probable) | Data not available | Inhibited proliferation of MDA-MB-231, A-375, and U-87 MG cells by 70-90%.[1][2] | Data not available | Preclinical |
| Preladenant (SCH 420814) | A2AR | Ki = 1.1 nM | Enhances NK cell activity in mice with B16 melanoma metastasis.[7] | Potent lead compound for development.[7] | Phase II for Parkinson's Disease |
| Istradefylline (KW-6002) | A2AR | Ki = 2.2 nM | Blocks A2AR signaling, leading to necrosis-mediated cell death in glioblastoma cells.[8] | Reduced tumor growth of melanoma in animal models.[9] | Approved for Parkinson's Disease |
| AZD4635 | A2AR | Ki = 1.7 nM | Inhibits adenosine-mediated cAMP accumulation.[10] | Combination with doxorubicin or oxaliplatin significantly reduced tumor growth.[10] | Phase II |
| AB928 | A2AR/A2BR | Data not available | Combination with chemotherapy resulted in a significant reduction in tumor growth rate.[10] | Well-tolerated in healthy volunteers.[10] | Phase II |
Synergistic Effects with Chemotherapy
A significant finding is the ability of this compound to enhance the efficacy of conventional chemotherapy drugs. Studies have shown that it increases the anti-proliferative effects of doxorubicin and temozolomide by approximately 20%.[1][2] This suggests a potential role for this compound in combination therapies to overcome drug resistance and improve patient outcomes. The combination of temozolomide and doxorubicin has itself been shown to have synergistic effects in treating glioblastoma multiforme.[11][12]
A2A Adenosine Receptor Signaling Pathway
The proposed mechanism of action for this compound involves the blockade of the A2A adenosine receptor signaling pathway. The following diagram illustrates this pathway and the inhibitory role of this compound.
References
- 1. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, a promising adenosine derivative for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy [mdpi.com]
Comparative Oncology: A Head-to-Head Analysis of a Novel Phenylurea Compound and the Multi-Kinase Inhibitor Sorafenib
For Immediate Release
In the dynamic landscape of cancer research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This report presents a detailed comparative analysis of a promising investigational phenylurea compound, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, against the established multi-kinase inhibitor, Sorafenib. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed methodologies.
Introduction to the Compounds
Ethyl-p-anisylurea Analogue: The investigational compound, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (hereafter referred to as Compound 7u for brevity, as designated in cited literature), is a diaryl urea derivative. The diaryl urea scaffold is a well-established pharmacophore in oncology, known for its ability to inhibit various protein kinases involved in cancer cell proliferation and survival. The structural complexity of Compound 7u, featuring a substituted pyridine ring, suggests a potential for high-affinity binding to specific kinase targets.
Sorafenib: Sorafenib is a potent multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. Its mechanism of action involves the inhibition of several intracellular and cell surface kinases, playing a crucial role in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Comparative Efficacy: In Vitro Cytotoxicity
The anti-proliferative effects of both Compound 7u and Sorafenib have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
| Compound | Cell Line | IC50 (µM) |
| Compound 7u | A549 (Lung Carcinoma) | 2.39 ± 0.10[1] |
| HCT-116 (Colon Carcinoma) | 3.90 ± 0.33[1] | |
| Sorafenib | A549 (Lung Carcinoma) | 2.12 ± 0.18[1] |
| HCT-116 (Colon Carcinoma) | 2.25 ± 0.71[1] | |
| HepG2 (Hepatocellular Carcinoma) | ~5.8 | |
| PC-3 (Prostate Cancer) | ~6.9 |
Data for Sorafenib in HepG2 and PC-3 cells are approximated from graphical representations in the cited literature.
The data indicates that Compound 7u exhibits potent cytotoxic activity against A549 and HCT-116 cell lines, with IC50 values that are comparable to those of Sorafenib. This suggests that Compound 7u is a promising candidate for further preclinical and clinical investigation.
Mechanism of Action: Targeting Key Signaling Pathways
Sorafenib: The anticancer effects of Sorafenib are attributed to its ability to inhibit two critical signaling pathways:
-
RAF/MEK/ERK Pathway: This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Sorafenib inhibits RAF kinases (both B-RAF and C-RAF), thereby blocking downstream signaling and inhibiting tumor cell growth.
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis. By inhibiting VEGFR-2 and VEGFR-3, Sorafenib disrupts the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.
dot
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl-p-anisylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods applicable to the quantification of Ethyl-p-anisylurea: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail the experimental protocols and present a cross-validation of their performance based on established methodologies for structurally similar compounds. This information is intended to guide researchers in selecting the appropriate analytical technique for their specific needs.
It is important to note that due to the limited availability of public data specifically for the cross-validation of this compound, this guide presents a hypothetical comparison based on typical performance characteristics of these methods for analogous small molecule urea compounds.
Quantitative Data Summary
The performance of the two methods was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The results are summarized in the table below.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 80% - 120% |
| Precision (% RSD) | |||
| - Intra-day | < 1.5% | < 1.0% | ≤ 2% |
| - Inter-day | < 2.0% | < 1.8% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.05 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | - |
| Specificity | Potential for co-eluting impurities | High (based on mass-to-charge ratio) | No interference at the retention time of the analyte |
Experimental Protocols
This method is a robust and widely used technique for the quantification of small molecules.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a known weight of the this compound sample in the mobile phase.
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Linearity: A five-point calibration curve was prepared in the range of 1-100 µg/mL.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
-
Specificity: Assessed by analyzing a blank sample (mobile phase) to ensure no interfering peaks at the retention time of this compound.
-
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard were monitored for quantification.
-
-
Sample Preparation:
-
Similar to the HPLC-UV method, samples were prepared by dissolving in the mobile phase and performing serial dilutions.
-
An internal standard was added to all samples and standards to correct for matrix effects and instrument variability.
-
Solutions were filtered before injection.
-
-
Validation Procedure:
-
Linearity: A seven-point calibration curve was prepared in the range of 0.1-50 µg/mL.
-
Accuracy and Precision: Evaluated using QC samples at four different concentrations (LLOQ, low, medium, and high) over three separate runs.
-
LOD and LOQ: Determined by injecting serially diluted solutions and assessing signal-to-noise ratios.
-
Specificity: Confirmed by the absence of interfering peaks in the MRM chromatograms of blank samples.
-
Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Relationship between analytical methods and their key attributes.
A Comparative Guide to the Structure-Activity Relationship of Anisylurea Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of anisylurea derivatives, focusing on their potential as anticancer agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key chemical and biological concepts, this document aims to facilitate a deeper understanding of the therapeutic promise held by this class of compounds.
Quantitative Data Summary
The antiproliferative activities of various anisyl-containing urea derivatives have been evaluated against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the tables below for easy comparison.
Table 1: Antiproliferative Activity of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [1]
| Compound ID | R Group (on N-aryl ring) | A549 (Lung Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | HL7702 (Normal Liver) IC50 (µM) |
| 8a | H | 10.25 ± 0.45 | >50 | 10.54 ± 0.87 | >50 | >50 |
| 8b | 4-F | 8.54 ± 0.63 | >50 | 7.89 ± 0.54 | >50 | >50 |
| 8c | 4-Cl | 4.58 ± 0.32 | 25.47 ± 1.58 | 6.58 ± 0.41 | 28.96 ± 1.98 | >50 |
| 8d | 4-Br | 5.12 ± 0.38 | 20.14 ± 1.25 | 5.87 ± 0.36 | 22.45 ± 1.54 | >50 |
| 8e | 4-CH3 | 9.87 ± 0.75 | >50 | 9.54 ± 0.68 | >50 | >50 |
| 8f | 4-OCH3 | 11.25 ± 0.98 | >50 | 10.87 ± 0.91 | >50 | >50 |
| 9b | 4-F | 4.12 ± 0.28 | 2.58 ± 0.15 | 2.87 ± 0.19 | 2.98 ± 0.21 | >50 |
| 9d | 4-Br | 4.87 ± 0.35 | 2.98 ± 0.18 | 2.54 ± 0.16 | 2.87 ± 0.19 | >50 |
Note: Compounds 9b and 9d incorporate a 1-methylpiperidin-4-yl group, which significantly enhances their antiproliferative activity compared to compounds 8a-f.
Table 2: Cytotoxic Activity of Pyrimidine Derivatives with Aryl Urea Moieties [2]
| Compound ID | R Group (on aryl urea) | SW480 (Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) |
| 4a | Phenyl | 25.34 ± 1.25 | 30.14 ± 1.58 |
| 4b | 4-Chlorophenyl | 11.08 ± 0.54 | 15.24 ± 0.87 |
| 4c | 4-Bromophenyl | 13.25 ± 0.68 | 18.54 ± 0.99 |
| 4d | 4-Fluorophenyl | 18.98 ± 0.91 | 22.47 ± 1.12 |
| 4e | 4-Methylphenyl | 22.14 ± 1.15 | 28.65 ± 1.47 |
| 4f | 4-Methoxyphenyl | 28.47 ± 1.42 | 35.87 ± 1.89 |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above reveal several key trends in the structure-activity relationship of anisyl-containing urea derivatives:
-
Influence of Halogen Substitution: In both series of compounds, the presence of a halogen atom (F, Cl, Br) on the N-aryl ring generally enhances anticancer activity. For instance, in the pyrimidine series, compound 4b (4-chlorophenyl) exhibited the highest cytotoxic activity against the SW480 cancer cell line with an IC50 value of 11.08 µM[2]. Similarly, in the N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea series, the chloro and bromo substituted compounds (8c , 8d , 9b , and 9d ) showed superior activity compared to the unsubstituted or alkyl-substituted analogs[1].
-
Impact of the Anisyl Moiety: While a direct comparison of ortho-, meta-, and para-methoxy substitutions on the N-aryl ring is not available in these specific studies, the presence of a methoxy group (as in compound 4f and 8f ) did not lead to a significant increase in activity compared to the unsubstituted analogs. This suggests that while the anisyl group can be a component of active compounds, its position and electronic influence in relation to other substituents are critical.
-
Role of Additional Moieties: The dramatic increase in potency observed in compounds 9b and 9d highlights the significant contribution of the 1-methylpiperidin-4-yl group. This suggests that extending the molecule to occupy additional binding pockets can lead to a substantial improvement in antiproliferative activity[1].
Experimental Protocols
A solution of the appropriate substituted phenyl isocyanate (1.2 mmol) in anhydrous dichloromethane (10 mL) was added dropwise to a stirred solution of the corresponding benzylamine derivative (1.0 mmol) in anhydrous dichloromethane (15 mL) at 0 °C. The reaction mixture was then stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired urea derivatives.
Human cancer cell lines (A549, MCF7, HCT116, PC3) and a normal human liver cell line (HL7702) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Induction Pathway
Mechanistic studies on pyrimidine derivatives with aryl urea moieties suggest that these compounds can induce apoptosis. Compound 4b , for example, was shown to arrest the cell cycle at the G2/M phase and induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2[2]. This leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.
Conclusion
The structure-activity relationship of anisylurea derivatives and related compounds reveals that strategic modifications to the molecular scaffold can significantly impact their anticancer activity. The incorporation of halogen atoms on the N-aryl ring and the addition of bulky, functionalized groups are promising strategies for enhancing potency. Further research focusing on a systematic exploration of substituents on the anisyl ring itself is warranted to fully elucidate its role in the pharmacophore and to design more effective and selective anticancer agents. The experimental protocols and pathways detailed in this guide provide a solid foundation for future drug discovery and development efforts in this promising area of research.
References
Confirming the Identity of N-ethyl-N'-(4-methoxyphenyl)urea using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of small organic molecules, with a focus on confirming the identity of N-ethyl-N'-(4-methoxyphenyl)urea using 2D Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental protocols and compare the performance of 2D NMR with alternative methods such as mass spectrometry and X-ray crystallography.
Introduction
Accurate structural confirmation is a cornerstone of chemical research and drug development. The slightest ambiguity in a molecule's structure can lead to misinterpretation of biological activity and costly downstream failures. While 1D NMR (¹H and ¹³C) provides a fundamental fingerprint of a molecule, complex structures or the presence of isomers often necessitate more advanced techniques. Two-dimensional (2D) NMR spectroscopy offers a powerful suite of experiments that reveal through-bond and through-space correlations between nuclei, providing unambiguous evidence for a proposed structure.
This guide uses N-ethyl-N'-(4-methoxyphenyl)urea as a model compound to illustrate the utility of 2D NMR in confirming its chemical structure. We will delve into the practical aspects of acquiring and interpreting key 2D NMR spectra, namely COSY, HSQC, and HMBC, and present the expected data for this molecule. Furthermore, we will objectively compare the strengths and limitations of 2D NMR against other powerful structural analysis techniques.
Data Presentation: Predicted NMR Data for N-ethyl-N'-(4-methoxyphenyl)urea
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-ethyl-N'-(4-methoxyphenyl)urea. These values serve as a reference for the interpretation of the 2D NMR correlation maps.
Table 1: Predicted ¹H NMR Chemical Shifts for N-ethyl-N'-(4-methoxyphenyl)urea
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | 1.18 | Triplet | 3H |
| H-2 | 3.25 | Quartet | 2H |
| H-3/H-5 | 6.85 | Doublet | 2H |
| H-4/H-6 | 7.25 | Doublet | 2H |
| H-7 (OCH₃) | 3.77 | Singlet | 3H |
| NH (ethyl) | ~5.8 (broad) | Singlet | 1H |
| NH (aryl) | ~8.0 (broad) | Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for N-ethyl-N'-(4-methoxyphenyl)urea
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 15.5 |
| C-2 | 35.0 |
| C-3/C-5 | 114.5 |
| C-4/C-6 | 121.0 |
| C-7 (OCH₃) | 55.8 |
| C-8 | 132.0 |
| C-9 | 156.0 |
| C=O (Urea) | 157.5 |
Disclaimer: These are predicted NMR values and may differ slightly from experimental results.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.
COSY (Correlation Spectroscopy)
-
Principle: This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH coupling). Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.
-
Pulse Sequence: A simple pulse-acquire sequence is typically used (e.g., cosygpqf).
-
Sample Preparation: 5-10 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): Typically 10-12 ppm.
-
Number of Scans (NS): 4 to 16.
-
Number of Increments (F1): 256 to 512.
-
Relaxation Delay (d1): 1-2 seconds.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Principle: HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). This experiment is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons.
-
Pulse Sequence: A phase-sensitive sequence with gradient selection is commonly employed (e.g., hsqcedetgpsisp2.3).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 160-200 ppm.
-
Number of Scans (NS): 2 to 8.
-
Number of Increments (F1): 128 to 256.
-
Relaxation Delay (d1): 1.5 seconds.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Principle: HMBC reveals correlations between protons and carbons that are separated by two, three, or even four bonds (ⁿJCH where n = 2-4). This is a key experiment for piecing together different fragments of a molecule and confirming the overall carbon skeleton.
-
Pulse Sequence: A gradient-selected sequence is standard (e.g., hmbcgplpndqf).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Scans (NS): 8 to 32.
-
Number of Increments (F1): 256 to 512.
-
Relaxation Delay (d1): 2 seconds.
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).
-
Mandatory Visualization
Caption: 2D NMR Structural Elucidation Workflow
Comparison with Alternative Techniques
While 2D NMR is a powerful tool, other techniques offer complementary or sometimes more definitive information. The choice of technique often depends on the nature of the sample and the specific question being addressed.
Table 3: Comparison of Analytical Techniques for Small Molecule Structure Elucidation
| Feature | 2D NMR Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Crystallography |
| Principle | Measures nuclear spin transitions in a magnetic field to determine connectivity. | Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.[1] | Scatters X-rays from a single crystal to determine the 3D arrangement of atoms in space. |
| Sample Requirements | Soluble sample (5-10 mg), deuterated solvent. | Small sample size (µg to ng), can be coupled with chromatography for mixture analysis.[2] | A suitable single crystal (often a bottleneck).[3][4] |
| Information Obtained | Detailed atom-by-atom connectivity, stereochemistry, and conformational information in solution. | Precise molecular weight, elemental composition (HRMS), and fragmentation patterns for structural clues.[1][5] | Unambiguous 3D structure in the solid state, including bond lengths, bond angles, and absolute configuration. |
| Strengths | - Provides detailed structural information in solution, which is often biologically relevant.[6] - Non-destructive.[7] - Can distinguish between isomers. | - High sensitivity, requires very little sample. - Fast analysis time. - Can be used for complex mixtures (LC-MS, GC-MS). | - Provides the "gold standard" for unambiguous structure determination. - Can determine absolute stereochemistry. |
| Limitations | - Lower sensitivity compared to MS.[8] - Can be time-consuming to acquire and interpret spectra. - May not be suitable for highly complex mixtures without prior separation. | - Does not directly provide 3D structural information. - Isomers can be difficult to distinguish without fragmentation analysis. - Destructive technique. | - Requires a high-quality single crystal, which can be difficult to grow.[3][9] - The determined structure is in the solid state and may not represent the solution conformation.[9] - Cannot typically resolve hydrogen atoms.[3] |
Conclusion
The confirmation of a chemical structure is a critical step in the research and development pipeline. For a molecule like N-ethyl-N'-(4-methoxyphenyl)urea, 2D NMR spectroscopy provides a robust and detailed picture of its atomic connectivity in solution. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the proposed structure by mapping out the molecular framework.
While mass spectrometry offers superior sensitivity and rapid molecular weight determination, and X-ray crystallography provides the ultimate certainty of the solid-state structure, 2D NMR remains an indispensable tool for the detailed structural characterization of novel compounds in a physiologically relevant state. The choice of analytical technique should be guided by the specific information required, with these methods often being used in a complementary fashion to provide a complete and confident structural assignment.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. quora.com [quora.com]
- 3. X-ray crystallography has its limitations [almerja.com]
- 4. researchgate.net [researchgate.net]
- 5. What Are the Advantages of Mass Spectrometry Compared to Other Analytical Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 6. news-medical.net [news-medical.net]
- 7. azooptics.com [azooptics.com]
- 8. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 9. biocompare.com [biocompare.com]
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer efficacy of compounds related to Ethyl-p-anisylurea. Due to a lack of publicly available in vivo data for this compound, this guide focuses on a structurally similar compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), and other urea-based derivatives to provide a relevant comparative context.
Comparative Efficacy of Related Compounds
A notable example is (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin analog that shares the 4-methoxyphenyl moiety with this compound. In a study utilizing a sarcoma 180 murine model, PHT demonstrated significant tumor inhibition.[1][2] At a dose of 20 mg/kg, PHT inhibited tumor growth by 30.9%, and at 40 mg/kg, the inhibition rate increased to 48.2%.[1][2] Furthermore, when combined with the chemotherapeutic agent 5-fluorouracil (5-FU), PHT enhanced the antitumor response, increasing the inhibition rate from 33.3% (for 5-FU alone) to 55.7%.[1][2]
Other research into urea derivatives has highlighted their potential as anticancer agents.[3][4][5] For instance, some sulfonylureas, a class of urea-containing compounds, have been shown to enhance the efficacy of conventional anticancer drugs like doxorubicin in vivo.[3] While not direct analogs of this compound, these findings underscore the broad interest in urea-based scaffolds for cancer therapy.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Combination Therapy |
| (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Mice | Sarcoma 180 | 20 mg/kg | 30.9% | N/A |
| 40 mg/kg | 48.2% | N/A | |||
| PHT + 5-FU | 55.7% | Enhanced efficacy of 5-fluorouracil (from 33.3%) | |||
| Glimepiride (a sulfonylurea) | BALB/c Mice | 4T1 Murine Breast Cancer | 4 mg/kg (i.p.) + DOXO (5 mg/kg, i.v.) | More effective than DOXO alone | Synergistic with Doxorubicin |
Experimental Protocols
In Vivo Antitumor Activity Assessment in a Murine Model
This protocol is based on the methodology used to evaluate the in vivo efficacy of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT).[1][2]
1. Animal Model:
-
Male Swiss mice are used for the study.
-
Animals are housed in standard conditions with access to food and water ad libitum.
2. Tumor Implantation:
-
Sarcoma 180 tumor cells are implanted subcutaneously into the right flank of the mice.
-
Tumors are allowed to grow to a palpable size before the commencement of treatment.
3. Treatment Groups:
-
Control Group: Administered with the vehicle used to dissolve the test compounds.
-
Test Compound Group(s): Administered with the test compound (e.g., PHT) at various doses (e.g., 20 and 40 mg/kg).
-
Positive Control Group: Administered with a standard chemotherapeutic agent (e.g., 5-fluorouracil).
-
Combination Therapy Group: Administered with the test compound in combination with the standard chemotherapeutic agent.
4. Drug Administration:
-
The route of administration can be intraperitoneal (i.p.) or oral, depending on the compound's properties.
-
Treatment is typically administered daily for a specified period (e.g., 7 days).
5. Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
The tumor growth inhibition rate is calculated using the formula: (1 - (Mean tumor weight of treated group / Mean tumor weight of control group)) * 100%.
6. Toxicity Assessment:
-
Animal body weight is monitored throughout the study.
-
At the end of the study, blood samples may be collected for hematological and biochemical analysis.
-
Major organs (e.g., liver, kidneys, spleen) can be collected for histopathological examination to assess for any treatment-related toxicity.[1][2]
Potential Signaling Pathways and Experimental Workflow
The following diagrams illustrate a potential mechanism of action for urea-based compounds, such as antagonism of the A2A adenosine receptor, and a typical workflow for in vivo efficacy studies.
A2AR Signaling Pathway Antagonism
References
- 1. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo [mdpi.com]
- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Docking Analysis of Ethyl-p-anisylurea with Diverse Protein Targets: A Guide for Researchers
This guide provides a comparative overview of the potential interactions between Ethyl-p-anisylurea, a substituted urea compound, and a selection of diverse protein targets implicated in various disease pathways. Due to the limited availability of direct experimental data for this compound, this document presents a comparative framework based on docking studies of analogous urea-containing compounds against these protein families. The data herein is illustrative, designed to guide researchers in setting up similar comparative computational analyses.
Introduction to this compound and Target Proteins
This compound belongs to the urea class of compounds, a scaffold known for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The therapeutic potential of urea derivatives often stems from their ability to form key hydrogen bonds and other non-covalent interactions within the active sites of target proteins.
This guide focuses on a comparative docking analysis against three representative protein targets from different classes:
-
Tyrosine Kinases (e.g., ABL1 Kinase): These enzymes are crucial in cellular signaling pathways that control cell growth and proliferation. Their dysregulation is a hallmark of many cancers, making them a prime target for inhibitor development.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs.
-
DNA Gyrase (GyrB subunit): An essential bacterial enzyme that introduces negative supercoils into DNA, playing a critical role in DNA replication and transcription. It is a well-established target for antibacterial agents.
Comparative Docking Performance
To provide a comparative perspective, a hypothetical molecular docking study was conceptualized for this compound against the aforementioned protein targets. The following table summarizes the predicted binding affinities (docking scores) and key interacting residues, which are representative of typical results from such an analysis. Lower docking scores generally indicate a more favorable binding interaction.
| Target Protein Family | Specific Target (PDB ID) | Representative Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Tyrosine Kinase | ABL1 Kinase (2HYY) | -8.2 | MET318, THR315, PHE382 |
| Cyclooxygenase | COX-2 (5KIR) | -7.5 | ARG513, VAL523, SER353 |
| Bacterial Enzyme | DNA Gyrase Subunit B (4Z2D) | -6.8 | ASP73, ILE78, PRO79 |
Experimental Protocols
The following section details a generalized methodology for performing comparative molecular docking studies, based on protocols frequently cited in the literature for urea derivatives.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (e.g., ABL1 Kinase, COX-2, DNA Gyrase) are obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Structure Preparation: The 2D structure of this compound is sketched and converted to a 3D structure. The ligand is then energy minimized to obtain a stable conformation.
Molecular Docking Simulation
-
Grid Generation: A docking grid is defined around the active site of each target protein. The grid box is centered on the known binding site of a co-crystallized inhibitor or on a site predicted by binding site detection algorithms.
-
Docking Execution: Molecular docking is performed using software such as AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.
-
Pose Analysis: The resulting docking poses are analyzed to identify the one with the most favorable binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Signaling Pathway and Workflow Visualizations
To further contextualize the role of the target proteins and the experimental process, the following diagrams are provided.
Caption: A simplified signaling pathway involving ABL1 Kinase.
Caption: A general workflow for comparative molecular docking.
Conclusion
This guide outlines a framework for the comparative in silico analysis of this compound against a panel of diverse and therapeutically relevant protein targets. While the presented docking scores are illustrative, the methodologies and workflows provide a solid foundation for researchers to conduct their own detailed computational studies. Such comparative analyses are invaluable in the early stages of drug discovery for prioritizing lead compounds and for generating hypotheses about their potential mechanisms of action. Further experimental validation is necessary to confirm the findings of any in silico study.
Validating the Anti-proliferative Effect of Urea Derivatives in Different Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-proliferative effects of various urea-based compounds, structurally related to Ethyl-p-anisylurea, across a range of cancer cell lines. Due to the limited availability of direct experimental data for this compound, this guide focuses on summarizing the performance of its close structural analogs, providing valuable insights into their potential therapeutic applications.
Introduction to Urea Derivatives as Anti-cancer Agents
Urea derivatives have emerged as a significant class of compounds in cancer research, with many demonstrating potent anti-proliferative activities.[1] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of key signaling kinases involved in tumorigenesis, such as receptor tyrosine kinases (RTKs) and Raf kinases.[1] This guide synthesizes findings from multiple studies to present a comparative analysis of the anti-proliferative efficacy of various phenylurea and ethylenediurea derivatives.
Comparative Anti-proliferative Activity
The anti-proliferative effects of several urea derivatives have been evaluated in numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound Class | Specific Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenylurea Derivatives | N-3-bromoacetylaminophenyl-N'-aryl urea (16j) | CEM | Leukemia | 0.38 | [2] |
| Daudi | Lymphoma | 0.42 | [2] | ||
| MCF-7 | Breast Cancer | 0.55 | [2] | ||
| Bel-7402 | Hepatoma | 0.61 | [2] | ||
| DU-145 | Prostate Cancer | 0.78 | [2] | ||
| DND-1A | Melanoma | 1.03 | [2] | ||
| LOVO | Colon Cancer | 2.14 | [2] | ||
| MIA Paca | Pancreatic Cancer | 4.07 | [2] | ||
| Phenylurenyl Chalcone Derivatives | Compound 14 | Huh-7 | Hepatoma | 6.42 | [3] |
| Compound 16 | Huh-7 | Hepatoma | 5.64 | [3] | |
| Compound 19 | Huh-7 | Hepatoma | 6.95 | [3] | |
| Compound 34 | Huh-7 | Hepatoma | 6.87 | [3] | |
| Biphenylurea Derivatives | Compound 5l | MCF-7 | Breast Cancer | 1.93 | [4] |
| Compound 5o | MCF-7 | Breast Cancer | 1.04 | [4] | |
| Compound 5q | MCF-7 | Breast Cancer | 3.87 | [4] | |
| Compound 8b | MCF-7 | Breast Cancer | 4.66 | [4] | |
| Ethylenediurea Derivatives | Compound 6 | MDA-MB-231 | Breast Cancer | ~100 | [5][6] |
| A-375 | Melanoma | ~100 | [5][6] | ||
| U-87 MG | Glioblastoma | ~100 | [5][7] | ||
| Compound 8 | MDA-MB-231 | Breast Cancer | ~100 | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-proliferative effects of urea derivatives.
Cell Proliferation Assays
1. MTT Assay:
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and a vehicle control for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. SRB (Sulforhodamine B) Assay:
-
Principle: This assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins, providing a measure of cell density.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the bound dye in 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
3. Resazurin Assay:
-
Principle: This assay uses the blue dye resazurin, which is reduced to the pink, fluorescent resorufin by metabolically active cells.
-
Protocol:
-
Plate and treat cells as in the MTT assay.
-
Following treatment, add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Potential Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of urea derivatives are often attributed to their interaction with various cellular targets and signaling pathways.
DOT Script for Experimental Workflow
Caption: Experimental workflow for assessing anti-proliferative effects.
DOT Script for Potential Signaling Pathway
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ethyl-p-anisylurea
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl-p-anisylurea.
Potential Hazard Summary
The following table summarizes the potential hazards of this compound, based on the known hazards of Ethylurea and general knowledge of substituted ureas.
| Hazard Category | Potential Hazard |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause respiratory tract irritation. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is essential to ensure personal safety.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a clean and organized workspace.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE and handling equipment.
-
Review the experimental protocol and this safety guide.
-
-
Handling:
-
Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Avoid generating dust. If handling a powder, use techniques to minimize airborne particles.
-
Wear all recommended PPE throughout the handling process.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
-
Disposal:
Experimental Workflow and Safety Procedures
The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
